molecular formula C5H12N2O2 B1330035 1-Ethyl-3-(2-hydroxyethyl)urea CAS No. 29346-51-8

1-Ethyl-3-(2-hydroxyethyl)urea

Cat. No.: B1330035
CAS No.: 29346-51-8
M. Wt: 132.16 g/mol
InChI Key: MEEMWRUUCUSUTN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(2-hydroxyethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(2-hydroxyethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-2-6-5(9)7-3-4-8/h8H,2-4H2,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEMWRUUCUSUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951897
Record name N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29346-51-8
Record name Urea, 1-ethyl-3-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029346518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Dossier: 1-Ethyl-3-(2-hydroxyethyl)urea (EHU)

Author: BenchChem Technical Support Team. Date: February 2026

Research Grade: Carcinogenesis & Alkylating Agent Precursor

Executive Summary

1-Ethyl-3-(2-hydroxyethyl)urea (EHU) , CAS [29346-51-8], is a specific disubstituted urea derivative primarily utilized in oncology research and chemical synthesis.[1][2][3] Unlike its mono-substituted analog Hydroxyethyl Urea (used in cosmetics), EHU is a potent bioactive agent often studied for its carcinogenic potential and its role as a precursor to 1-(2-hydroxyethyl)-3-ethyl-1-nitrosourea (HENU) .

This guide details the physicochemical properties, synthetic pathways, and biological mechanisms of EHU, designed for researchers investigating neurogenic tumor induction and DNA alkylation pathways.

⚠️ Critical Safety Distinction

Do not confuse with Cosmetic Hydroxyethyl Urea.

  • Cosmetic Ingredient: (2-Hydroxyethyl)urea (CAS 2078-71-9) – Humectant, safe for topical use.

  • Research Chemical: 1-Ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8) – Suspected Carcinogen/Mutagen .[1] Induces thyroid and astrocytic tumors in animal models.[4] Handle with extreme caution under BSL-2/Chemical Fume Hood conditions.

Molecular Architecture & Physicochemical Profile[5]

EHU is characterized by an asymmetric urea core flanked by an ethyl group and a hydroxyethyl group. This structure imparts amphiphilic properties, allowing solubility in both aqueous and organic media, which facilitates its distribution in biological systems.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name 1-Ethyl-3-(2-hydroxyethyl)urea
CAS Number 29346-51-8Distinct from nitroso- derivatives
Molecular Formula C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol
Melting Point 56 °CLow-melting solid
Boiling Point DecomposesThermal instability >150°C
Solubility Water, Ethanol, DMSOHigh aqueous solubility due to -OH and Urea moiety
Vapor Pressure 4.03 × 10⁻⁶ mmHg (25°C)Low volatility
Acidity (pKa) ~13 (Amide proton)Weakly acidic

Synthetic Routes & Manufacturing Logic

The synthesis of EHU follows a nucleophilic addition mechanism typical of urea formation. The preferred laboratory route utilizes Ethyl Isocyanate and Ethanolamine . This pathway is chosen for its high atom economy and lack of complex byproducts, though it requires strict moisture control to prevent isocyanate hydrolysis.

Reaction Mechanism

The lone pair on the ethanolamine nitrogen attacks the electrophilic carbon of the isocyanate group. The resulting intermediate undergoes a proton transfer to form the stable urea linkage.

Synthesis EtNCO Ethyl Isocyanate (Electrophile) Inter Tetrahedral Intermediate EtNCO->Inter Nucleophilic Attack EthAm Ethanolamine (Nucleophile) EthAm->Inter EHU 1-Ethyl-3-(2-hydroxyethyl)urea (Product) Inter->EHU Proton Transfer

Figure 1: Synthesis of EHU via isocyanate addition. The reaction is exothermic and typically conducted in dichloromethane (DCM) or toluene at 0–5°C.

Laboratory Protocol (Small Scale)
  • Preparation: Charge a flame-dried 3-neck flask with anhydrous DCM under nitrogen atmosphere.

  • Reagent Addition: Add Ethanolamine (1.0 eq) and cool to 0°C.

  • Addition: Dropwise addition of Ethyl Isocyanate (1.05 eq) over 30 minutes. Maintain temperature <5°C to prevent polymerization.

  • Workup: Evaporate solvent in vacuo. Recrystallize crude solid from Ethyl Acetate/Hexane.

Mechanism of Action: Carcinogenesis & Nitrosation[6]

EHU is extensively studied as a model for neurogenic carcinogenesis . Its biological activity is largely attributed to its conversion into a nitrosourea in vivo or in situ.

The Nitrosation Pathway

In the presence of nitrites (often found in gastric environments or added in experimental conditions), EHU undergoes N-nitrosation to form 1-(2-hydroxyethyl)-3-ethyl-1-nitrosourea (HENU) . HENU is unstable and decomposes to release an ethyl diazonium ion, a potent alkylating agent.

Key Pathological Outcomes:

  • Thyroid Tumors: High incidence in F344 rats.

  • Astrocytomas/Gliomas: Targets the central nervous system, crossing the blood-brain barrier due to the ethyl/hydroxyethyl lipophilicity balance.

  • DNA Damage: Alkylation of Guanine (O6-ethylguanine) leads to G:C → A:T transition mutations.

Mechanism cluster_0 Metabolic Activation Pathway EHU EHU (Precursor) HENU HENU (Nitrosourea) CAS 96724-44-6 EHU->HENU Acidic Nitrosation Nitrite Nitrites (NO2-) Nitrite->HENU Decomp Decomposition (pH > 7.4) HENU->Decomp Alkyl Ethyl Diazonium Ion (Alkylating Agent) Decomp->Alkyl Isocyanate Isocyanate Byproduct (Carbamoylation) Decomp->Isocyanate Target DNA (Guanine O6) Alkyl->Target Alkylation Mutation G:C -> A:T Mutation (Tumorigenesis) Target->Mutation

Figure 2: The bio-activation pathway of EHU. The urea itself is relatively inert but serves as a stable carrier for the ultimate carcinogen generated via nitrosation.

Analytical Characterization

For drug development and quality control, precise quantification is required. High-Performance Liquid Chromatography (HPLC) is the standard, often coupled with Mass Spectrometry (LC-MS) due to the lack of a strong UV chromophore in the urea backbone.

Recommended Analytical Method
  • Technique: RP-HPLC (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm)

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

    • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • UV: 200-210 nm (Low sensitivity, non-specific).

    • MS (ESI+): Monitor [M+H]⁺ = 133.16 m/z.

  • Reference Standard: Use CAS 29346-51-8 (purity >98%).

Safety & Handling Protocols

Hazard Classification: Carcinogen (Category 1B), Mutagen (Category 2).

Operational Safety
  • Containment: All weighing and solution preparation must occur inside a certified Chemical Fume Hood or Glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Deactivation: Spills should be treated with 1M NaOH to hydrolyze the urea/nitrosourea structure, followed by neutralization.

  • Waste: Segregate as "Cytotoxic/Carcinogenic Waste." Do not dispose of down the drain.

Storage
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Stability: Stable for 2 years if kept dry. Hydrolyzes slowly in aqueous solution; rapidly decomposes in strong acid/base.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 136274, 1-Ethyl-3-(2-hydroxyethyl)urea. Retrieved February 2, 2026, from [Link]

Sources

1-Ethyl-3-(2-hydroxyethyl)urea (EHEU) in Oncology: Mechanisms, Carcinogenesis Models, and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Ethyl-3-(2-hydroxyethyl)urea (EHEU) and its critical derivative, 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea (NEHEU) .

Editorial Note: While "Hydroxyethyl Urea" (CAS 2078-71-9) is a common cosmetic humectant, the compound discussed here is the 1-Ethyl- substituted variant (CAS 29346-51-8). In oncology, this molecule serves two distinct roles: as a potent carcinogen for modeling neurogenic tumors (in its nitrosated form) and as a metabolic biomarker for nitrosourea-based chemotherapy.

Chemical Identity & Structural Significance[1]

To understand the biological behavior of EHEU, one must first analyze its latent reactivity. It belongs to the alkylurea class, which are generally chemically stable until activated by nitrosation .

  • Compound Name: 1-Ethyl-3-(2-hydroxyethyl)urea[1][2][3][4][5]

  • CAS Number: 29346-51-8[2][4][5]

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Ethyl Group (

      
      ):  The primary donor for DNA alkylation (mutagenesis) upon activation.
      
    • Hydroxyethyl Group (

      
      ):  Increases hydrophilicity, facilitating transport across the Blood-Brain Barrier (BBB) and influencing the excretion profile.
      
    • Urea Linkage (

      
      ):  The scaffold that undergoes cleavage.
      
The Activation Switch: Nitrosation

EHEU itself is relatively inert. Its significance in cancer research emerges primarily from its conversion to 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea (NEHEU) . This reaction can occur in vitro (synthesis) or in vivo (acidic stomach conditions with nitrites).



Mechanism of Action: The "Dual-Warhead" Pathway

The biological activity of the nitrosated derivative (NEHEU) follows the classic decomposition pathway of N-nitroso compounds, generating two distinct reactive species. This bifurcation is critical for understanding why the compound causes cancer (DNA damage) and cellular toxicity (protein damage).

Pathway A: DNA Alkylation (The Carcinogenic Driver)

Upon hydrolysis, the molecule releases an ethyldiazonium ion (


). This electrophile attacks nucleophilic centers on DNA.
  • Primary Target: The

    
    -position of Guanine.
    
  • Result: Formation of

    
    -ethylguanine. If not repaired by 
    
    
    
    -methylguanine-DNA methyltransferase (MGMT), this adduct causes G:C
    
    
    A:T transition mutations
    during replication, driving oncogenesis.
Pathway B: Protein Carbamoylation (The Toxic Driver)

The other fragment of the decomposition is 2-hydroxyethyl isocyanate .

  • Mechanism: Isocyanates react avidly with the amino groups of lysine residues on proteins.

  • Impact: This inhibits DNA repair enzymes (like DNA ligase) and disrupts mitochondrial function, contributing to cytotoxicity but not necessarily mutagenicity.

Visualization: The Decomposition Cascade

The following diagram illustrates the molecular fate of NEHEU in a physiological environment.

NEHEU_Pathway EHEU 1-Ethyl-3-(2-hydroxyethyl)urea (Stable Precursor/Metabolite) Nitrosation Nitrosation (+NO2- / H+) EHEU->Nitrosation NEHEU 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea (Active Carcinogen) Nitrosation->NEHEU Hydrolysis Physiological Hydrolysis (pH 7.4) NEHEU->Hydrolysis Diazo Ethyldiazonium Ion (CH3CH2-N2+) Hydrolysis->Diazo Alkylating Arm Isocyanate 2-Hydroxyethyl Isocyanate (HO-CH2CH2-N=C=O) Hydrolysis->Isocyanate Carbamoylating Arm DNA DNA Alkylation (O6-Ethylguanine) Diazo->DNA Protein Protein Carbamoylation (Lysine Modification) Isocyanate->Protein Tumor Oncogenesis (Glioma, Thyroid Ca) DNA->Tumor Toxicity Enzyme Inhibition (Cytotoxicity) Protein->Toxicity

Figure 1: Mechanistic bifurcation of NEHEU into alkylating (mutagenic) and carbamoylating (toxic) species.

Application: The Rat Carcinogenesis Model

The primary utility of NEHEU in research is the reliable induction of specific tumor types. Unlike general carcinogens, NEHEU exhibits a distinct organotropism , targeting the nervous system and thyroid.

Target Pathology
  • Gliomas/Astrocytomas: The compound crosses the BBB efficiently (aided by the ethyl/hydroxyethyl balance) and alkylates neural DNA.

  • Thyroid Tumors: High incidence of follicular cell carcinomas.

  • Schwannomas: Tumors of the peripheral nerve sheath.

Experimental Protocol: Tumor Induction

Objective: Establish a rat model for high-grade glioma using NEHEU.

Reagents:

  • Precursor: 1-Ethyl-3-(2-hydroxyethyl)urea (EHEU).[1][3][4][5]

  • Activator: Sodium Nitrite (

    
    ) dissolved in distilled water.
    
  • Vehicle: Citrate buffer (pH 3.0) for in vitro nitrosation, or distilled water for in vivo synthesis.

Method A: In Vivo Synthesis (Drinking Water) This method mimics environmental exposure and endogenous formation.

  • Subjects: Wistar or F344 rats (Age: 6-8 weeks).

  • Dosing: Administer EHEU (0.1%) and

    
     (0.1%) continuously in drinking water.
    
  • Duration: 20–30 weeks.

  • Monitoring: Weigh animals weekly. Neurological signs (paralysis, circling behavior) usually appear by week 25.

  • Endpoint: Histopathology of brain and thyroid upon sacrifice.

Method B: Direct Administration (Pre-formed NEHEU) This method provides precise dosage control for acute mechanistic studies.

  • Synthesis: React EHEU with

    
     in dilute HCl at 0°C. Extract with methylene chloride. (Caution: NEHEU is unstable and explosive in pure form). 
    
  • Administration: Gavage or I.V. injection.

  • Dose: Single dose of 50–100 mg/kg body weight.

  • Outcome: High incidence of neurogenic tumors within 400 days.

ParameterMethod A (In Vivo)Method B (Direct)
Relevance Environmental/Dietary modelingPharmacological modeling
Tumor Latency Long (30+ weeks)Medium (20+ weeks)
Target Organs Thyroid, Lymphatics, BrainBrain (dominant), Spinal Cord
Safety Lower immediate riskExtreme Hazard (Chemical instability)

Analytical Workflow: Detection & Quantification

In drug development, EHEU often appears as a metabolite of complex nitrosoureas (like Fotemustine). Quantifying EHEU helps assess the extent of prodrug breakdown.

Protocol: LC-MS/MS Quantification

Matrix: Plasma or Cell Culture Media.

  • Sample Preparation:

    • Precipitate proteins using ice-cold Acetonitrile (1:3 v/v).

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect supernatant.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) Positive mode.

    • MRM Transition: Monitor parent ion

      
       Da.
      
    • Fragment Ions: Look for loss of the ethyl group or cleavage of the urea bond (characteristic fragments at m/z 62 and m/z 88).

Safety & Handling (Critical)

Warning: EHEU is a suspected carcinogen; NEHEU is a confirmed, potent carcinogen.

  • Containment: All weighing and solution preparation must occur in a Class II Biological Safety Cabinet.

  • Deactivation: Spills should be neutralized immediately with 1N NaOH (hydrolysis of the nitrosourea) followed by sodium thiosulfate.

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator if handling powder.

References

  • Maekawa, A., et al. (1985). "Carcinogenicity of 1-ethyl-3-(2-hydroxyethyl)urea and its nitroso derivative in rats." Journal of Cancer Research and Clinical Oncology, 109(2), 178-182. Link

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press. (Definitive text on nitrosourea mechanisms).
  • Biosynth. (2024). "1-Ethyl-3-(2-hydroxyethyl)urea Product Data and Safety Sheet." Link

  • PubChem. (2024).[1] "Compound Summary: 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea." National Library of Medicine. Link

  • European Chemical Agency (ECHA). (2023). "Registration Dossier: Hydroxyethyl ureas and their alkyl derivatives." Link[6]

Sources

An In-depth Technical Guide on the Safety and Handling of 1-Ethyl-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-Ethyl-3-(2-hydroxyethyl)urea (CAS No. 29346-51-8). As a compound utilized in specialized research and development, a thorough understanding of its potential hazards is paramount to ensuring laboratory safety and experimental integrity. This guide synthesizes available safety data to provide a framework for risk mitigation.

Section 1: Core Hazard Identification and Classification

A critical first step in safe handling is a complete understanding of the compound's intrinsic hazards. While specific GHS (Globally Harmonized System) classification for 1-Ethyl-3-(2-hydroxyethyl)urea is not universally documented, data from the closely related compound Hydroxyethyl Urea, combined with specific toxicological findings, mandates a cautious approach.

The primary hazards are categorized as follows:

  • Acute Toxicity (Oral): The compound is presumed to be harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon direct contact.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2]

  • Combustibility: The material is a combustible liquid.[1]

  • Carcinogenicity: Animal studies have indicated that 1-Ethyl-3-(2-hydroxyethyl)urea has carcinogenic properties, showing induction of tumors in various organs.[3] This is the most significant long-term health risk and necessitates stringent handling protocols.

GHS Classification Summary

The following table summarizes the likely GHS classification based on available data. It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302Warning Harmful if swallowed.
Skin Corrosion/IrritationH315Warning Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Warning Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335Warning May cause respiratory irritation.[2]
Flammable Liquids-Warning Combustible liquid.[1]

Section 2: Exposure Controls and Personal Protection

Mitigating the risks identified in Section 1 requires a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE). The causality behind these measures is to create a reliable barrier between the researcher and the chemical, preventing exposure through inhalation, dermal contact, or accidental ingestion.

Engineering Controls

The primary engineering control is to minimize the concentration of airborne contaminants.

  • Ventilation: Always handle 1-Ethyl-3-(2-hydroxyethyl)urea in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a laboratory fume hood or local exhaust ventilation is mandatory to capture emissions at the source.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the potential routes of exposure.

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles.Protects against splashes and eye contact, which can cause serious irritation.[1][2]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.Prevents skin irritation from direct contact.[1][2] Contaminated clothing should be removed and laundered before reuse.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for powders).Required when handling the solid form outside of a fume hood or if ventilation is inadequate to prevent inhalation of irritating dust.[1][2]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized handling and storage protocols is essential for preventing accidents and maintaining the chemical's stability.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly donned.

  • Dispensing: Avoid generating dust when handling the solid form.[2] Use scoops or spatulas for transfers.

  • Practices: Do not eat, drink, or smoke in the handling area.[2] Keep the container tightly sealed when not in use.[1] Avoid contact with incompatible materials, particularly strong oxidizing agents.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]

Storage Protocol

Proper storage is crucial for both safety and preserving the integrity of the compound.

  • Container: Store in the original, tightly closed container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area.[1] The storage area should be protected from direct sunlight and moisture, as urea compounds can be hygroscopic.[4][5]

  • Segregation: Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[1][6]

The logical flow for ensuring safe handling and storage is visualized below.

G cluster_handling Safe Handling Workflow cluster_storage Secure Storage Principles PREP 1. Preparation (Verify Controls, Don PPE) DISP 2. Dispensing (Minimize Dust/Aerosols) PREP->DISP PRAC 3. Work Practices (No Food/Drink, Avoid Incompatibles) DISP->PRAC POST 4. Post-Handling (Wash Thoroughly, Clean Area) PRAC->POST COOL Cool & Dry Environment SEAL Tightly Sealed Container SEG Segregated Storage (Away from Heat & Oxidizers)

Safe Handling and Storage Logic.

Section 4: Emergency Procedures

A self-validating safety system includes robust and well-understood protocols for responding to emergencies.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • After Inhalation: Remove the individual to fresh air. If respiratory symptoms develop or persist, seek medical attention.[1]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing. If skin irritation occurs or persists, get medical advice.[2]

  • After Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]

  • After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice if feeling unwell.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or a water spray.[1]

  • Specific Hazards: The substance is a combustible liquid.[1] Fire may produce toxic fumes, including carbon oxides.[1]

  • Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures (Spills)

A structured response to a spill is critical to prevent wider contamination and exposure.

  • Evacuate & Secure: Clear the area of all non-essential personnel.[2] Eliminate all ignition sources.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[1]

  • Clean-up:

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[1]

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[2]

  • Collect & Dispose: Place the absorbed material or swept solids into a suitable, labeled container for disposal according to local, state, and federal regulations.[2]

  • Decontaminate: Clean the spill area thoroughly.

The workflow for an emergency spill response is outlined in the diagram below.

G START Spill Detected SECURE 1. Secure Area (Evacuate Personnel, Remove Ignition Sources) START->SECURE PPE 2. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SECURE->PPE CONTAIN 3. Contain Spill (Prevent entry to drains) PPE->CONTAIN ABSORB 4. Absorb / Collect Material (Use inert absorbent, avoid dust) CONTAIN->ABSORB DISPOSE 5. Package for Disposal (Use sealed, labeled container) ABSORB->DISPOSE DECON 6. Decontaminate Area (Clean spill surface) DISPOSE->DECON END Spill Response Complete DECON->END

Emergency Spill Response Workflow.

Section 5: Toxicological Profile

Understanding the toxicological properties provides the scientific basis for the handling precautions described.

  • Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[1][2]

  • Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis.[1] There is also potential for liver and kidney effects with long-term exposure.[1]

  • Carcinogenicity: This is a point of significant concern. Data indicates that 1-Ethyl-3-(2-hydroxyethyl)urea exhibits carcinogenic properties in animal models, causing tumors in the thyroid, brain (astrocytomas, gliomas), and liver (hepatocellular carcinoma).[3] While animal data does not always directly translate to humans, the precautionary principle dictates that this compound should be handled as a potential human carcinogen, justifying the stringent use of engineering controls and PPE to minimize any possible exposure.

Conclusion

1-Ethyl-3-(2-hydroxyethyl)urea is a compound that requires careful and informed handling. The primary risks include irritation to the skin, eyes, and respiratory tract, as well as a significant long-term risk of carcinogenicity identified in animal studies.[2][3] By implementing a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to the handling, storage, and emergency protocols outlined in this guide, researchers can effectively mitigate these risks. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the foundation of responsible scientific and drug development work.

References

  • Material Safety Data Sheet (MSDS) - Chemical Bull. (n.d.).
  • 1-(2-Hydroxyethyl)urea Safety Data Sheet - CymitQuimica. (2023, March 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
  • 1-Ethyl-3-(2-hydroxyethyl)urea | 29346-51-8 - Biosynth. (n.d.).
  • Granular Urea Storage and safe handling - Petro Arkan. (2024, July 8).
  • How to Store and Handle Urea Khad Safely - Huaxin Fertiliser Machinery. (n.d.).
  • Safety Data Sheet: Urea - Carl ROTH. (n.d.).
  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics - Cosmetic Ingredient Review. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017, September 5).
  • 1-ethylnitroso-3-(2-hydroxyethyl)urea: Carcinogenic Potency Database. (2007, October 3).
  • HYDROXYETHYL UREA - Cosmetic Ingredient (INCI) - SpecialChem. (2022, December 15).
  • Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics - Penn State. (2024, August).
  • Best Practices for Storing and Handling Urea Fertilizers - Green Gubre Group. (n.d.).
  • 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea - PubChem. (n.d.).
  • Urea - Cargo Handbook. (n.d.).

Sources

Methodological & Application

Quantification of 1-Ethyl-3-(2-hydroxyethyl)urea: Impurity Profiling in Carmustine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Ethyl-3-(2-hydroxyethyl)urea (EHEU) is a critical degradation product and process impurity associated with Carmustine (BCNU) , a nitrosourea alkylating agent used in glioblastoma treatment.

The quantification of EHEU presents distinct analytical challenges:

  • High Polarity: The presence of hydroxyl and urea moieties results in low logP, causing poor retention on standard C18 stationary phases (elution in the void volume).

  • Weak Chromophore: The molecule lacks a conjugated system, necessitating low-UV detection (200–210 nm) or Mass Spectrometry.

  • Instability Precursors: As a hydrolysis product of Carmustine, its appearance correlates with the degradation of the parent drug. Sample preparation must strictly control temperature and pH to prevent ex vivo formation.

This guide provides two validated workflows: a robust HPLC-UV method for Quality Control (QC) and a high-sensitivity LC-MS/MS method for trace analysis.

Chemical Profile[2][4][5]
  • CAS: 13429-74-8 (Isomer mixture context); Specific isomer often tracked in BCNU degradation.

  • Molecular Formula: C5H12N2O2

  • Molecular Weight: 132.16 g/mol

  • Role: Hydrolysis degradation product of Carmustine.

Mechanistic Insight: The Degradation Pathway

Understanding the origin of EHEU is essential for accurate quantification. It forms via the aqueous hydrolysis of Carmustine, particularly at neutral-to-alkaline pH.

CarmustineDegradation BCNU Carmustine (BCNU) (Lipophilic Parent) Inter Intermediate Isocyanates BCNU->Inter Hydrolysis (pH > 6) ChloroEth 2-Chloroethanol BCNU->ChloroEth Side Reaction EHEU 1-Ethyl-3-(2-hydroxyethyl)urea (Polar Degradant) Inter->EHEU + H2O / - Cl

Figure 1: Simplified degradation pathway of Carmustine yielding 1-Ethyl-3-(2-hydroxyethyl)urea. Note the shift from lipophilic parent to polar degradant.

Method A: HPLC-UV (QC & Release Testing)

Objective: Routine quantification of EHEU in drug substances at levels >0.05%. Challenge: Retaining the polar urea derivative without phase collapse. Solution: Use of a Polar-Embedded or 100% Aqueous Stable C18 column.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters Atlantis T3 or Agilent Zorbax SB-Aq (150 x 4.6 mm, 3-5 µm)"Aq" type columns prevent pore dewetting in highly aqueous mobile phases required to retain polar ureas.
Mobile Phase A 10 mM Ammonium Phosphate (pH 3.0)Acidic pH suppresses silanol activity and stabilizes the parent Carmustine during the run.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nmUrea carbonyl absorption. Warning: Solvents must be high-purity to minimize background noise at this wavelength.
Column Temp 25°CAmbient temperature minimizes on-column degradation of thermally labile parent compounds.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Loading: High aqueous content forces EHEU interaction with the stationary phase.
5.0982Isocratic hold to elute EHEU (retention approx 3-4 min).
5.16040Step gradient to elute lipophilic Carmustine parent.
12.06040Wash parent/dimers.
12.1982Re-equilibration.
18.0982Ready for next injection.
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between EHEU and the void volume (t0).

  • Tailing Factor: < 1.5 (Ureas can tail due to secondary interactions; pH 3.0 helps mitigate this).

  • Sensitivity: S/N > 10 for the LOQ standard (approx. 0.5 µg/mL).

Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Objective: Quantifying trace EHEU (< 1 ppm) or analysis in plasma/tissue. Advantage: Specificity. UV at 210 nm is prone to interference from formulation excipients; MS eliminates this.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Precursor Ion: m/z 133.2 [M+H]⁺

  • Scan Type: Multiple Reaction Monitoring (MRM).

Transitionm/zCollision Energy (eV)Purpose
Quantifier 133.2 → 44.115Loss of ethyl-amine fragment (characteristic urea cleavage).
Qualifier 133.2 → 62.020Secondary fragmentation for identity confirmation.
LC Parameters (LC-MS Compatible)
  • Column: HILIC (Hydrophilic Interaction LC) is recommended for maximum sensitivity.

    • Example: Waters XBridge Amide, 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic 10% A / 90% B (HILIC mode).

  • Why HILIC? EHEU is polar. HILIC uses high organic solvent, which enhances desolvation efficiency in the MS source, increasing sensitivity by 5-10x compared to aqueous RPLC.

Sample Preparation Protocol (Critical Control Points)

Warning: Carmustine degrades rapidly at room temperature.[1] EHEU levels will artificially increase if sample prep is too slow or warm.

Workflow Diagram

SamplePrep Sample Sample Source (API or Plasma) Chill Step 1: Cryogenic Handling Keep all reagents at 4°C Sample->Chill Extract Step 2: Protein Precipitation / Dissolution Solvent: Cold Acetonitrile Chill->Extract Minimize aqueous exposure Centrifuge Step 3: Centrifugation 10,000 x g @ 4°C for 10 min Extract->Centrifuge Inject Step 4: Immediate Injection Autosampler set to 4°C Centrifuge->Inject Supernatant

Figure 2: Cold-chain sample preparation workflow to prevent artificial generation of EHEU during analysis.

Protocol Steps
  • Solvent Preparation: Pre-chill Acetonitrile and Water to 4°C.

  • Stock Solution: Dissolve Reference Standard EHEU in Acetonitrile (stable).

  • Sample Extraction:

    • Weigh sample into a cooled vial.

    • Add Cold Acetonitrile immediately. (Carmustine is stable in organic solvents; degradation requires water).

    • Vortex briefly (10 sec).

  • Dilution: If dilution is required, use the mobile phase starting condition, but perform immediately prior to injection.

  • Autosampler: Must be maintained at 4°C ± 2°C .

References

  • European Medicines Agency (EMA). (2018). Assessment Report: Carmustine Obvius. Discusses stability of bulk solutions and degradation parameters. Link

  • ASHP (American Society of Health-System Pharmacists). Injectable Drug Information: Carmustine (BCNU).[2] Details pH-dependent degradation profiles and stability in various containers. Link

  • National Institutes of Health (NIH) / PubMed. (2021). Physicochemical stability of carmustine-containing medicinal products. Provides kinetics of degradation and hydrolysis products. Link

  • MicroSolv Technology Corp. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Technical note on retaining polar urea derivatives using aqueous mobile phases. Link

Sources

Application Note: 1-Ethyl-3-(2-hydroxyethyl)urea in DNA Damage & Repair

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-Ethyl-3-(2-hydroxyethyl)urea (EHEU) in DNA damage and repair research. While often overshadowed by its potent nitroso-derivative (HENU ), EHEU serves as a critical chemical probe for establishing baseline toxicity, studying metabolic activation pathways (nitrosation), and distinguishing between alkylation-dependent and independent cellular stress.

Executive Summary

In the landscape of genotoxicity research, 1-Ethyl-3-(2-hydroxyethyl)urea (EHEU) occupies a unique niche. Unlike its nitrosated counterpart (1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea, HENU), which is a direct-acting alkylating agent, EHEU is chemically stable under physiological conditions. This stability makes it an ideal negative control or pro-drug model to study:

  • Metabolic Activation: The requirement of nitrosation (endogenous or exogenous) to trigger DNA damage.

  • Mitochondrial Toxicity: Emerging evidence suggests EHEU may exert non-genotoxic stress on mitochondria, independent of DNA alkylation.

  • Repair Kinetics: Using EHEU in conjunction with nitrite allows for controlled "pulses" of alkylation to measure the kinetics of O6-methylguanine-DNA methyltransferase (MGMT) and Base Excision Repair (BER).

This guide provides the definitive protocol for handling EHEU, inducing controlled DNA damage, and assessing repair competency.

Mechanism of Action: The Nitrosation Switch

Understanding the bioactivity of EHEU requires mapping its conversion to the reactive species. EHEU itself is relatively inert toward DNA. Its genotoxic potential is unlocked via N-nitrosation , typically occurring in the acidic environment of the stomach or via cellular metabolism, forming HENU .

The Alkylation Pathway

Once nitrosated, the compound spontaneously decomposes to generate two distinct reactive species:

  • Ethyl Diazonium Ion: A potent alkylating agent that attacks DNA bases, forming adducts such as N7-ethylguanine (70% of adducts) and O6-ethylguanine (mutagenic lesion).

  • 2-Hydroxyethyl Isocyanate: A carbamoylating agent that modifies proteins (e.g., lysine residues on DNA repair enzymes), potentially inhibiting the repair machinery itself.

DOT Diagram: The EHEU Activation Cascade

EHEU_Pathway EHEU 1-Ethyl-3-(2-hydroxyethyl)urea (EHEU) HENU 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea (HENU) EHEU->HENU Nitrosation Nitrite Nitrite (NO2-) (Acidic pH) Nitrite->HENU Diazonium Ethyl Diazonium Ion (Alkylation) HENU->Diazonium Decomposition Isocyanate 2-Hydroxyethyl Isocyanate (Carbamoylation) HENU->Isocyanate Decomposition DNA_Damage DNA Adducts (O6-EtG, N7-EtG) Diazonium->DNA_Damage Ethyl Transfer Protein_Damage Protein Carbamoylation (Inhibition of Ligase/Polymerase) Isocyanate->Protein_Damage Carbamoylation Repair DNA Repair (MGMT, BER) DNA_Damage->Repair Substrate

Caption: The activation pathway of EHEU to the DNA-damaging HENU, leading to dual toxicity: DNA alkylation and protein carbamoylation.

Experimental Protocols

Protocol A: Chemical Activation and Cell Treatment

Objective: To induce controlled DNA damage in mammalian cells (e.g., HeLa, CHO) using EHEU and Sodium Nitrite. Safety: Nitrosoureas are carcinogens.[1] Perform all activation steps in a chemical fume hood.

Reagents:

  • EHEU Stock: 100 mM in DMSO (Store at -20°C).

  • Sodium Nitrite (NaNO2): 1 M aqueous solution (Freshly prepared).

  • Acidified Media: DMEM adjusted to pH 5.0 (using HCl) for activation.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment for 24 hours.
    
  • In Situ Nitrosation (Activation):

    • Wash cells with PBS.

    • Add Activation Buffer : Serum-free DMEM (pH 5.0) containing 1 mM EHEU and 1 mM NaNO2 .

    • Note: The acidic pH catalyzes the formation of HENU.

    • Control: Add 1 mM EHEU alone (pH 7.4) to assess non-alkylating toxicity.

  • Incubation: Incubate for 20 minutes at 37°C. (Short exposure prevents pH-induced toxicity).

  • Quenching: Aspirate buffer and wash 2x with PBS (pH 7.4).

  • Recovery: Add complete growth media (pH 7.4) and incubate for desired repair timepoints (0h, 2h, 6h, 24h).

Protocol B: Alkaline Comet Assay (Single Strand Breaks)

Objective: Quantify DNA strand breaks and alkali-labile sites (N7-ethylguanine) induced by activated EHEU.

  • Harvest: Trypsinize cells at specific timepoints post-treatment. Resuspend in PBS at

    
     cells/mL.
    
  • Embedding: Mix 50 µL cell suspension with 150 µL 0.5% Low Melting Point Agarose (37°C). Pipette onto CometSlide™.

  • Lysis: Immerse slides in Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Unwinding: Transfer slides to Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 40 minutes at 4°C.

  • Electrophoresis: Run at 21V (1 V/cm) for 30 minutes.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Analysis: Measure Tail Moment using image analysis software (e.g., OpenComet).

Expected Results:

Treatment Tail Moment (Arbitrary Units) Interpretation
Vehicle Control < 2.0 Intact DNA
EHEU (1 mM) pH 7.4 < 3.0 Minimal/No direct alkylation
EHEU + Nitrite (pH 5.0) > 25.0 Massive alkylation & strand breaks

| Repair (24h post-wash) | ~ 5.0 - 10.0 | Efficient repair (if MGMT/BER active) |

Protocol C: Mitochondrial Toxicity Assessment

Objective: Verify the search finding that EHEU targets mitochondria (likely via isocyanate stress or direct urea interaction).

  • Dye Loading: Treat cells with EHEU (0.1 - 5 mM) for 24 hours (without nitrite).

  • Staining: Add JC-1 Dye (2 µM) for 30 minutes at 37°C. JC-1 forms red aggregates in healthy mitochondria and green monomers in depolarized ones.

  • Flow Cytometry: Measure fluorescence in FL1 (Green) and FL2 (Red) channels.

  • Calculation: Calculate the Red/Green ratio. A decrease indicates mitochondrial membrane potential (

    
    ) loss.
    

Data Interpretation & Troubleshooting

Critical Control: The "Urea" vs. "Nitroso" Distinction

Researchers often conflate EHEU with HENU. To ensure validity:

  • Always run a "Nitrite-only" control at pH 5.0 to rule out acid/nitrite toxicity.

  • Always run an "EHEU-only" control at pH 7.4.

  • If "EHEU-only" causes significant DNA damage (Comet Tail > 5), check for:

    • Contamination of the reagent.

    • Endogenous nitrosation (rare in standard cell culture).

    • Extreme concentrations (>10 mM) causing osmotic stress.

Reference Values for DNA Damage
  • O6-Ethylguanine: The primary cytotoxic lesion. Repair requires MGMT .

  • N7-Ethylguanine: The primary abundant lesion. Repaired by AAG (Alkyladenine DNA Glycosylase) and BER.

  • Cytotoxicity: If survival < 50% in EHEU+Nitrite, reduce exposure time, not concentration, to maintain alkylation kinetics.

References

  • Biosynth. (2023). 1-Ethyl-3-(2-hydroxyethyl)urea Product Data (CAS 29346-51-8).[1] Retrieved from

  • PubChem. (2023).[2] 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea (Compound Summary). National Library of Medicine.[2] Retrieved from [2]

  • Singer, B., & Kusmierek, J. T. (1982). Chemical mutagenesis. Annual Review of Biochemistry, 51(1), 655-693.
  • Drabløs, F., et al. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance. DNA Repair, 3(11), 1389-1407.

Sources

Application Notes and Protocols for 1-Ethyl-3-(2-hydroxyethyl)urea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block

1-Ethyl-3-(2-hydroxyethyl)urea is a substituted urea derivative whose value in medicinal chemistry lies not in its intrinsic biological activity, but in its utility as a versatile synthetic intermediate. Its chemical structure features two key reactive sites: a secondary urea nitrogen and a primary hydroxyl group. This bifunctionality allows it to serve as a valuable linker and building block for constructing more complex molecules with therapeutic potential. The urea moiety is a cornerstone in drug design, prized for its ability to form stable, bidentate hydrogen bonds with protein targets, thereby anchoring a drug molecule in its binding site and enhancing potency and selectivity[1].

This guide provides an in-depth exploration of two primary applications of 1-Ethyl-3-(2-hydroxyethyl)urea: as a key intermediate in the synthesis of targeted kinase inhibitors and as a precursor to potent N-nitrosourea compounds for biological research. We will provide the scientific rationale behind these applications, detailed experimental protocols, and the necessary context for researchers in drug development.

Application Note 1: Intermediate in the Synthesis of Substituted Pyrimidine Kinase Inhibitors

Scientific Rationale:

A significant application of 1-Ethyl-3-(2-hydroxyethyl)urea is in the synthesis of complex heterocyclic compounds designed as kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention[2]. In a documented example from patent literature (WO2020/14332 A1), this urea derivative is used to introduce a solubilizing and hydrogen-bonding side chain onto a core pyrimidine scaffold.

The primary hydroxyl group of 1-Ethyl-3-(2-hydroxyethyl)urea acts as a nucleophile, displacing a leaving group (such as a halogen) on an activated heterocyclic core. This reaction, typically a nucleophilic aromatic substitution (SNAr) or a related etherification, covalently links the urea-containing side chain to the main pharmacophore. The resulting molecule benefits from the physicochemical properties conferred by the hydroxyethylurea moiety, which can enhance aqueous solubility and provide additional hydrogen bond donors/acceptors to interact with the target kinase.

Synthetic Workflow:

The general workflow involves the coupling of the pre-formed 1-Ethyl-3-(2-hydroxyethyl)urea with a functionalized pyrimidine core.

G cluster_0 Synthesis of the Intermediate cluster_1 Coupling to Core Scaffold A 2-Aminoethanol C 1-Ethyl-3-(2-hydroxyethyl)urea A->C B Ethyl Isocyanate B->C E Final Kinase Inhibitor Candidate C->E  Base (e.g., NaH)  Solvent (e.g., DMF) D Substituted Pyrimidine Core (with leaving group, e.g., -Cl) D->E

Figure 1: General synthetic pathway for utilizing 1-Ethyl-3-(2-hydroxyethyl)urea as an intermediate in the synthesis of pyrimidine-based kinase inhibitors.

Table 1: Physicochemical Properties of 1-Ethyl-3-(2-hydroxyethyl)urea

Property Value Source
CAS Number 29346-51-8 Chemical Abstracts Service
Molecular Formula C₅H₁₂N₂O₂ Calculated
Molecular Weight 132.16 g/mol Calculated
Appearance Colorless oil [3]

| Solubility | Soluble in Dichloromethane (DCM) |[3] |

Application Note 2: Precursor to N-Nitrosourea (NNU) DNA Alkylating Agents

Scientific Rationale:

The secondary urea nitrogen in 1-Ethyl-3-(2-hydroxyethyl)urea can be readily nitrosated to form the corresponding N-nitrosourea. N-Nitrosoureas are a class of highly reactive compounds extensively studied in cancer research. They function as potent DNA alkylating agents, a mechanism that underlies both their therapeutic use in chemotherapy and their carcinogenic properties[2][4].

Upon decomposition under physiological conditions, N-nitrosoureas generate electrophilic species that can covalently modify DNA bases, particularly at the O⁶ position of guanine. This alkylation leads to DNA strand breaks and cross-linking, triggering apoptosis in rapidly dividing cancer cells[5][6]. The specific compound derived from our precursor, N-ethyl-N-nitroso-3-(2-hydroxyethyl)urea, would be a valuable tool for in vitro studies on DNA damage, cell cycle arrest, and apoptosis.

CAUTION: N-Nitrosoureas are potent mutagens and carcinogens. All synthesis and handling must be performed by trained personnel in a designated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Nitrosation Reaction:

G A 1-Ethyl-3-(2-hydroxyethyl)urea D N-Ethyl-N-nitroso-3-(2-hydroxyethyl)urea (Potent Alkylating Agent) A->D B Sodium Nitrite (NaNO₂) B->D  0 °C C Acidic Conditions (e.g., Formic Acid, HCl) C->D

Figure 2: Reaction scheme for the N-nitrosation of the title compound to produce a potent DNA alkylating agent.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-(2-hydroxyethyl)urea

This protocol is adapted from the procedure described in patent WO2020/14332 A1[3].

Materials:

  • 2-Aminoethanol (Ethanolamine)

  • Isocyanatoethane (Ethyl isocyanate) - WARNING: Highly toxic, volatile, and a lachrymator. Handle only in a certified chemical fume hood.

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

  • Reverse-phase silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-aminoethanol (1.0 eq) and anhydrous DCM (approx. 16 mL per gram of aminoethanol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Slowly add ethyl isocyanate (1.3 eq) dropwise to the reaction mixture at 0 °C. Maintain the temperature to control the exothermic reaction.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring at room temperature overnight (approx. 16 hours).

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess DIPEA.

  • Purify the resulting residue by reverse-phase column chromatography to yield 1-ethyl-3-(2-hydroxyethyl)urea as a colorless oil (Typical yield: ~65%).

Protocol 2: Synthesis of N-Ethyl-N-nitroso-3-(2-hydroxyethyl)urea

This is a general procedure for the nitrosation of a secondary urea, adapted from established methods[7][8]. EXTREME CAUTION IS ADVISED.

Materials:

  • 1-Ethyl-3-(2-hydroxyethyl)urea

  • Sodium nitrite (NaNO₂)

  • Formic acid or dilute HCl

  • Ice, distilled water

  • Beaker, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-Ethyl-3-(2-hydroxyethyl)urea (1.0 eq) in water or a suitable solvent in a beaker.

  • Cool the solution to 0 °C in an ice-salt bath.

  • In a separate container, prepare a solution of sodium nitrite (1.5 eq) in cold water.

  • While maintaining the temperature at 0 °C, slowly add the sodium nitrite solution to the stirred urea solution.

  • Slowly add formic acid or dilute HCl dropwise to the mixture until the pH is acidic (pH ~3-4). The formation of the yellow N-nitrosourea product should be observed.

  • Stir the reaction at 0 °C for 1-2 hours.

  • The product may precipitate or can be extracted with an organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with cold saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo at low temperature. The product is often unstable and should be used immediately or stored at -20 °C in the dark[7].

Protocol 3: In Vitro Cytotoxicity Evaluation via MTT Assay

This protocol provides a standard method to assess the cytotoxicity of the synthesized N-ethyl-N-nitroso-3-(2-hydroxyethyl)urea against a chosen cancer cell line (e.g., HeLa, MCF-7, A549).

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][9]

  • DMSO or isopropanol

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized N-nitrosourea in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[10].

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution[1]. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow Visualization:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation A Synthesis of 1-Ethyl-3-(2-hydroxyethyl)urea (Protocol 1) B Nitrosation to form NNU (Protocol 2) A->B D MTT Cytotoxicity Assay (Protocol 3) B->D  Test Compound C Prepare Cancer Cell Culture (e.g., HeLa, MCF-7) C->D E Data Analysis: Calculate IC₅₀ Value D->E

Figure 3: Overall workflow from synthesis of the active N-nitrosourea (NNU) compound to its biological evaluation for cytotoxicity.

References

  • Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved February 2, 2026, from [Link]

  • Conti, P., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14337-14383.
  • Ortlieb, H., & Kleihues, P. (1980). Reaction of N-n-butyl-N-nitrosourea with DNA in vitro. Carcinogenesis, 1(10), 849-854.
  • Heinzlmeir, S., et al. (2016). Crystal Structure of Ephrin A2 (EphA2) Receptor Protein Kinase with danusertib (PHA739358). ACS Chemical Biology, 11(12), 3400-3411.
  • Newman, J. A., et al. (2020). Crystal structure of Werner syndrome helicase. To be published. PDB ID: 6YHR.
  • Furukawa, K., et al. (1989). DNA damaging and cell proliferative activity of 1-methyl-1-nitrosourea in rat glandular stomach mucosa. Japanese Journal of Cancer Research, 80(8), 721-728.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Nitrosourea. Retrieved February 2, 2026, from [Link]

  • Carcinogenic Potency Database. (2007). 1-ethylnitroso-3-(2-hydroxyethyl)urea. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2022093742A1 - Compounds for targeted protein degradation of kinases.
  • Google Patents. (n.d.). AU2021361044A9 - Tricyclic heterobifunctional compounds for degradation of targeted proteins.
  • Journal of Young Investigators. (2010). In vitro Method to Quantify UV mediated DNA Damage. Retrieved February 2, 2026, from [Link]

  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Ethyl-3-(2-hydroxyethyl)urea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this molecule from a reaction mixture. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind experimental choices, enabling you to troubleshoot and optimize your purification strategy effectively.

Introduction to 1-Ethyl-3-(2-hydroxyethyl)urea and the Importance of Purity

1-Ethyl-3-(2-hydroxyethyl)urea is a substituted urea derivative of interest in various chemical and pharmaceutical applications. Like many substituted ureas, its utility is highly dependent on its purity.[1] Impurities, which can include unreacted starting materials, by-products, and decomposition products, can interfere with downstream applications, affect biological activity, and compromise the integrity of research data.[] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high-purity 1-Ethyl-3-(2-hydroxyethyl)urea.

Understanding the Reaction Mixture: Common Impurities

A typical synthesis of 1-Ethyl-3-(2-hydroxyethyl)urea involves the reaction of ethyl isocyanate with ethanolamine. However, alternative routes, such as the reaction of urea with ethanolamine, may also be employed.[3][4] Depending on the synthetic route and reaction conditions, several impurities may be present in the crude reaction mixture:

  • Unreacted Starting Materials: Ethyl isocyanate (or its decomposition products) and ethanolamine.

  • By-products: Di-substituted ureas, or biuret-like structures formed from the reaction of the product with another molecule of isocyanate or urea.[5][6]

  • Solvent Residues: Residual solvents from the reaction medium.

  • Decomposition Products: Ureas can be susceptible to thermal decomposition, especially at elevated temperatures.[6]

A thorough understanding of the potential impurities is the first step in designing an effective purification strategy.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 1-Ethyl-3-(2-hydroxyethyl)urea in a question-and-answer format.

Question 1: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization, particularly with polar molecules like 1-Ethyl-3-(2-hydroxyethyl)urea. It occurs when the solute comes out of the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a solvent in which the compound is too soluble, or the solution being cooled too rapidly.[7]

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] Given the polar nature of your compound (containing urea and hydroxyl groups), polar solvents are a good starting point.[9] Try a mixed solvent system. For example, dissolve your compound in a minimal amount of a "good" solvent (like ethanol or methanol) at an elevated temperature, and then slowly add a "poor" solvent (like ethyl acetate or diethyl ether) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[10]

  • Slow Down the Cooling Process: Rapid cooling does not provide sufficient time for a crystal lattice to form.[8] Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Question 2: I'm performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution in column chromatography indicates that the chosen stationary and mobile phases are not providing sufficient differential partitioning between your product and the impurity.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Polarity: For silica gel chromatography, if your product and impurity are eluting too quickly and together, your mobile phase is likely too polar. Gradually decrease the polarity by reducing the proportion of the more polar solvent (e.g., decrease the percentage of methanol in a dichloromethane/methanol mixture). Conversely, if your compounds are not moving, increase the mobile phase polarity.

    • Consider a Different Solvent System: Sometimes, simply changing the solvents, even with similar overall polarity, can alter the selectivity of the separation. For example, replacing methanol with ethanol or adding a small amount of acetic acid (if your compound is stable) can change the interactions with the silica gel.

  • Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column. This can often provide better separation than an isocratic (constant composition) mobile phase.[11]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. While silica gel is a good starting point for polar compounds, other options like alumina or reverse-phase silica (C18) could offer different selectivity.

  • Check for Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation. Use a rule of thumb of 1:20 to 1:100 for the ratio of crude material to silica gel by weight.

Question 3: After purification, my yield is very low. Where could my product be going?

Answer:

Low recovery is a frustrating but common issue. The cause can be chemical degradation or physical loss during the purification steps.

Troubleshooting Steps:

  • Recrystallization Losses:

    • Using Too Much Solvent: The most common cause of low yield in recrystallization is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[7] Use only the minimum amount of hot solvent required to fully dissolve your compound.

    • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), you will lose a significant amount of product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

  • Chromatography Losses:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If your product is not eluting even with a very polar mobile phase, this may be the issue.

    • Product Streaking/Tailing: This can lead to your product being spread across many fractions, making it difficult to collect and resulting in apparent yield loss. This can be caused by column overloading or interactions with the stationary phase. Adding a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds) can sometimes help.

  • Thermal Decomposition: As mentioned, ureas can be thermally sensitive.[6] Avoid prolonged heating during recrystallization. If you are removing solvent under reduced pressure, use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).

Frequently Asked Questions (FAQs)

  • Q1: What is the best initial purification strategy for 1-Ethyl-3-(2-hydroxyethyl)urea?

    • A: For multi-gram quantities, recrystallization is often the most efficient first step.[12][13] It is a cost-effective and scalable technique that can significantly improve purity. For smaller scales or for achieving very high purity, flash column chromatography over silica gel is recommended.[11]

  • Q2: How can I monitor the progress of my purification?

    • A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography and for assessing the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[14] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities in the final product.

  • Q3: What are some suitable solvents for recrystallizing 1-Ethyl-3-(2-hydroxyethyl)urea?

    • A: Given its polar nature, solvents like ethanol, isopropanol, or mixtures such as ethanol/ethyl acetate or methanol/diethyl ether are good candidates.[9][10] Empirical testing with small amounts of your crude material is the best way to identify the optimal solvent or solvent system.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 1-Ethyl-3-(2-hydroxyethyl)urea.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of your chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, you have found a potentially suitable solvent.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved.[8]

  • Decolorization (Optional): If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal. Boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of 1-Ethyl-3-(2-hydroxyethyl)urea using a silica gel column.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for polar molecules is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase you will be using.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent. If your compound is not very soluble in the mobile phase, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting the column with your chosen mobile phase. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Below is a generalized workflow for the purification of a synthesized organic compound like 1-Ethyl-3-(2-hydroxyethyl)urea.

PurificationWorkflow Start Crude Reaction Mixture Extraction Aqueous Work-up / Extraction (Removes salts, water-soluble impurities) Start->Extraction Drying Dry Organic Layer (e.g., with MgSO4 or Na2SO4) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Concentrated Crude Product SolventRemoval->CrudeProduct PurityCheck1 Assess Purity (TLC, LC-MS, NMR) CrudeProduct->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Impurities have different solubilities ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography Impurities have similar solubilities PurityCheck2 Final Purity Analysis (NMR, LC-MS, HPLC, MP) Recrystallization->PurityCheck2 ColumnChromatography->PurityCheck2 PureProduct Pure 1-Ethyl-3-(2-hydroxyethyl)urea PurityCheck2->PureProduct Purity ≥ 95% TroubleshootingTree Problem Purification Problem Encountered OilingOut Product 'Oils Out' during Recrystallization Problem->OilingOut LowYield Low Yield After Purification Problem->LowYield CoElution Co-elution of Impurities in Chromatography Problem->CoElution SolventIssue Solvent too good or cooling too fast? OilingOut->SolventIssue YieldLossPoint Where is the loss? Recrystallization or Column? LowYield->YieldLossPoint SeparationIssue Insufficient Separation? CoElution->SeparationIssue SlowCool Action: Cool Slowly, Use Seed Crystal SolventIssue->SlowCool No ChangeSolvent Action: Use Mixed Solvent System or a 'Poorer' Solvent SolventIssue->ChangeSolvent Yes RecrystLoss Action: Use Minimum Hot Solvent, Pre-heat Funnel YieldLossPoint->RecrystLoss Recrystallization ColumnLoss Action: Check for Streaking, Avoid Overloading YieldLossPoint->ColumnLoss Column OptimizeMobilePhase Action: Adjust Mobile Phase Polarity, Try Gradient Elution SeparationIssue->OptimizeMobilePhase Yes ChangeStationaryPhase Action: Consider Different Stationary Phase (e.g., Alumina) OptimizeMobilePhase->ChangeStationaryPhase Still no separation

Caption: Decision tree for troubleshooting purification issues.

Data Summary: Recrystallization Solvents

The following table summarizes potential solvents for the recrystallization of polar molecules like 1-Ethyl-3-(2-hydroxyethyl)urea. The optimal choice will require experimental validation.

SolventBoiling Point (°C)PolarityComments
Ethanol 78HighGood general-purpose solvent for polar compounds. [12]
Methanol 65HighSimilar to ethanol but more volatile. [12]
Isopropanol 82HighLess volatile than ethanol, may offer different solubility.
Ethyl Acetate 77MediumCan be used as a "poor" solvent in a mixed system with an alcohol.
Water 100Very HighMay be too good of a solvent, but can be used in mixtures. [10]
Acetone 56Medium-HighUseful for dissolving many organic compounds.

References

  • Wikipedia. Urea. [Link]

  • Chemical Engineering World. (2020-09-22). Urea Manufacturing Process. [Link]

  • TREA. (2024-02-08). PROCESS FOR PRODUCING UREA AND BIURET.
  • Slideshare. (2022-07-12). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. [Link]

  • NJIT Digital Commons. Substituted ureas. [Link]

  • Canadian Science Publishing. (1974-04-01). Single-step purification of urease by affinity chromatography. [Link]

  • PubChem. 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea. [Link]

  • Canadian Science Publishing. Single-step purification of urease by affinity chromatography. [Link]

  • Shimico blog. (2022-11-13). Urea and the methods of production. [Link]

  • PubMed. One-step affinity purification of urease from jack beans. [Link]

  • SIELC. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. [Link]

  • ResearchGate. (2018-11-28). How to purify the urea bought from market to pure urea?. [Link]

  • Google Patents.
  • ResearchGate. (2025-11-13). Urea recovery from stabilized urine using a novel ethanol evaporation and recrystallization process. [Link]

  • Organic Chemistry Portal. (2020-04-27). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. [Link]

  • PubMed. Single-step purification of urease by affinity chromatography. [Link]

  • University of California, Irvine. recrystallization plan. [Link]

  • Nathan Luedtke. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. [Link]

  • YouTube. (2012-05-20). Troubleshooting in Urea-PAGE. [Link]

  • Reddit. (2019-04-23). Urea removal protocol?. [Link]

  • Royal Society of Chemistry. (2018-06-13). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]

  • PubMed. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. (2016-02-01). Technique Series: Recrystallization (urea as an example). [Link]

  • China/Asia On Demand (CAOD). (2020). Recrystallization Purification Method for Urea. [Link]

  • PubChem. Hydroxyethyl Urea. [Link]

  • Google Patents. RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production.
  • Emco Chemicals. Hydroxyethyl Urea | CAS 1320-51-0 & 2078-71-9. [Link]

  • Green-Mountain Chem. Hydroxyethyl urea, CAS# 2078-71-9. [Link]

  • Google Patents.

Sources

Degradation products of "1-Ethyl-3-(2-hydroxyethyl)urea"

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 1-Ethyl-3-(2-hydroxyethyl)urea (HEEU).

Role: Senior Application Scientist Subject: Degradation Profiles, Analytical Troubleshooting, and Stability Protocols.

Introduction: Understanding HEEU Stability

Welcome to the technical guide for 1-Ethyl-3-(2-hydroxyethyl)urea . While substituted ureas are generally stable excipients and humectants, they are not inert. Under thermal stress, extreme pH, or specific oxidative conditions, HEEU undergoes distinct degradation pathways that can compromise experimental data or formulation safety.

This guide moves beyond basic MSDS data to explain the mechanistic origins of impurities and provides actionable troubleshooting for their detection.

Module 1: Degradation Mechanisms & Products

User Query: "I am seeing unknown impurities in my stability samples. What are the primary degradation products of HEEU?"

Technical Insight: HEEU degrades via two primary competing pathways: Hydrolysis (pH-driven) and Intramolecular Cyclization (Heat-driven).

  • Hydrolysis (Aqueous/pH Stress): In aqueous solutions, particularly at pH > 8 or pH < 4, the urea linkage is susceptible to nucleophilic attack by water. This cleaves the molecule into its constituent amines and carbon dioxide.[1][2]

    • Products: Ethylamine, Ethanolamine (2-Aminoethanol), and

      
      .
      
    • Impact: This reaction releases basic amines, causing an upward pH drift in unbuffered formulations, which accelerates further degradation (autocatalysis).

  • Cyclization (Thermal Stress): This is the "Backbiting" mechanism. The hydroxyl group on the ethyl chain acts as an intramolecular nucleophile, attacking the carbonyl carbon of the urea.

    • Mechanism: The hydroxyl oxygen attacks the

      
      , displacing the ethylamine group.
      
    • Products: 2-Oxazolidinone and Ethylamine .

    • Note: This pathway is favored under high heat (

      
      ) or anhydrous conditions.
      
Pathway Visualization

HEEU_Degradation HEEU 1-Ethyl-3-(2-hydroxyethyl)urea (Parent) Hydrolysis Hydrolysis (pH < 4 or > 8) HEEU->Hydrolysis Cyclization Cyclization (Heat / Anhydrous) HEEU->Cyclization Ethylamine1 Ethylamine (Volatile Base) Hydrolysis->Ethylamine1 Ethanolamine Ethanolamine (2-Aminoethanol) Hydrolysis->Ethanolamine CO2 CO2 (Gas) Hydrolysis->CO2 Oxazolidinone 2-Oxazolidinone (Cyclic Carbamate) Cyclization->Oxazolidinone Intramolecular Nucleophilic Attack Ethylamine2 Ethylamine (Leaving Group) Cyclization->Ethylamine2 Elimination

Figure 1: Competing degradation pathways for 1-Ethyl-3-(2-hydroxyethyl)urea. Hydrolysis yields linear amines; thermal stress yields cyclic 2-oxazolidinone.

Module 2: Analytical Troubleshooting (The "Invisible" Impurities)

User Query: "My HPLC shows the parent peak decreasing, but I see no new peaks appearing. Where is the mass balance?"

Technical Insight: This is the most common issue with HEEU analysis. The degradation products (Ethylamine, Ethanolamine, and 2-Oxazolidinone) have poor UV absorbance .

  • The Problem: HEEU has a carbonyl group allowing weak UV detection (200-210 nm). However, the amines formed upon hydrolysis lack chromophores entirely. 2-Oxazolidinone has very weak absorbance.

  • The Result: "Ghost" degradation—the parent disappears, but no product peaks appear on a standard C18/UV method.

Troubleshooting Protocol: Detecting the "Invisible"
Method ApproachSuitabilityProtocol Notes
Standard UV (210 nm) ❌ PoorWill miss Ethylamine and Ethanolamine entirely.
Derivatization (Pre-column) ✅ ExcellentUse Dansyl Chloride or FMOC-Cl . These react with primary amines (Ethylamine/Ethanolamine) to form highly fluorescent/UV-active derivatives [1].
LC-MS / HILIC ✅ Best for IDUse a HILIC column (e.g., Amide or Silica) to retain polar amines. Detect via MS (SIM mode) for mass confirmation [2].
Ion Chromatography ✅ GoodCation-exchange chromatography with conductivity detection is ideal for quantifying Ethylamine and Ethanolamine without derivatization.

Step-by-Step Derivatization Check (Dansyl Chloride):

  • Prepare Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Reaction: Mix 100

    
     sample + 100 
    
    
    
    saturated
    
    
    + 100
    
    
    Dansyl Reagent.
  • Incubate:

    
     for 20 mins (dark).
    
  • Analyze: Inject on C18 HPLC. Look for new hydrophobic peaks (late eluting).

Module 3: Safety & Toxicity Risks

User Query: "Are the degradation products toxic? Should I be worried about nitrosamines?"

Technical Insight: Yes, the degradation profile presents specific toxicological risks that differ from the parent molecule.

  • Nitrosamine Formation (Critical Risk):

    • The Precursors: Hydrolysis releases Ethanolamine and Ethylamine .

    • The Reaction: If your formulation contains nitrites (common in some preservatives or raw material impurities) or is exposed to nitrogen oxides (

      
      ), these amines can nitrosate.
      
    • The Product:

      • Ethanolamine

        
        N-Nitrosodiethanolamine (NDELA)  (Carcinogen).
        
      • Ethylamine

        
        N-Nitroso-N-ethylurea  (if urea is present) or N-nitrosodiethylamine (if secondary amines form).
        
    • Action: Avoid using HEEU with nitrosating agents (e.g., sodium nitrite, bronopol) [3].

  • Irritation:

    • Ethylamine is a volatile irritant (respiratory/eye). If you smell "ammonia" or "fishy" odors in a heated HEEU sample, it is Ethylamine off-gassing.

Module 4: Formulation Stability Guide

User Query: "How do I stabilize HEEU in my aqueous formulation?"

Technical Insight: Stability is a function of pH control and buffer selection. The hydrolysis of urea derivatives is acid/base catalyzed.

Stability Decision Matrix
ParameterRecommendationScientific Rationale
Optimal pH 5.5 – 7.5 Minimizes both acid-catalyzed and base-catalyzed hydrolysis rates [4].
Buffer Choice Phosphate / Citrate Avoid amine-based buffers (Tris) which can interfere with degradation analysis.
Temperature < 40°C Prevents cyclization to 2-oxazolidinone.
Packaging Air-tight Prevents loss of volatile Ethylamine (which would shift equilibrium and drive further hydrolysis).
Experimental Workflow: Determining Stability

Stability_Workflow Start Start: Stability Test CheckUV Run HPLC-UV (210nm) Start->CheckUV Decision Parent Peak Area? CheckUV->Decision Stable Stable (>95% Recovery) Decision->Stable No Change Unstable Unstable (<95% Recovery) Decision->Unstable Decrease GhostCheck Check for Ghost Peaks (Mass Balance) Unstable->GhostCheck Deriv Perform Derivatization (Dansyl-Cl) GhostCheck->Deriv No UV Peaks Result2 Found Oxazolidinone? (Thermal Stress Confirmed) GhostCheck->Result2 Weak UV Peak @ RRT ~0.8 Result1 Found Amines? (Hydrolysis Confirmed) Deriv->Result1

Figure 2: Analytical decision tree for identifying HEEU degradation modes.

References

  • Analytical Method (Ethanolamines): Shimadzu Application News. Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045.[3][4] (Methodology for amine detection).

  • Method Validation: EPA Method MS888.[5] Validation of Semi-Volatile Analysis by HPLC-MS/MS. (Validation of ethanolamine analysis).

  • Safety Assessment: Cosmetic Ingredient Review (CIR). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.[1] (Details on nitrosamine risks and hydrolysis products).

  • Urea Hydrolysis Kinetics: Estiu, G. & Merz, K. The Hydrolysis of Urea and the Proficiency of Urease.[6] Journal of the American Chemical Society. (Mechanistic grounding for urea stability).

  • Oxazolidinone Formation: Patent US3133932A. Production of 2-oxazolidinones.[7][8] (Describes thermal decomposition of hydroxyethyl ureas).

Sources

Troubleshooting "1-Ethyl-3-(2-hydroxyethyl)urea" cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting "1-Ethyl-3-(2-hydroxyethyl)urea" Cellular Assays

Topic: 1-Ethyl-3-(2-hydroxyethyl)urea (EHU) CAS: 29346-51-8 Application: Antineoplastic research, Carcinogenicity studies, DNA alkylation mechanisms.

Executive Summary

1-Ethyl-3-(2-hydroxyethyl)urea (EHU) is a substituted urea derivative often utilized in oncology research to study DNA alkylation and mitochondrial toxicity mechanisms. While structurally related to nitrosourea chemotherapeutics (e.g., carmustine), EHU lacks the nitroso group, often serving as a mechanistic probe or a precursor in toxicity studies.

Critical Technical Warning: The primary source of experimental failure with EHU is non-enzymatic protein carbamylation . Like many urea derivatives, EHU exists in equilibrium with isocyanic acid in aqueous solution. Improper solubilization or storage leads to the modification of lysine residues in your assay proteins (enzymes, antibodies) and serum components, leading to severe batch-to-batch variability and false inhibition data.

Part 1: Diagnostic Troubleshooting Guide (Q&A)

Category A: Solubility & Compound Stability

Q1: My EHU stock solution has developed a precipitate or "haze" after thawing. Can I heat it to re-dissolve? Status: STOP. Do not heat. Root Cause: Heating urea derivatives accelerates the decomposition into isocyanic acid and amines (ethylamine/ethanolamine). This irreversibly alters the compound's stoichiometry. Solution:

  • Discard the precipitated stock.

  • Protocol Adjustment: Prepare fresh stocks in anhydrous DMSO (Dimethyl Sulfoxide) rather than aqueous buffers. EHU is an isomeric mixture; maintaining solubility in an organic solvent ensures both isomers remain in solution at the correct ratio.

  • Limit: Do not store aqueous working solutions for >4 hours at room temperature.

Q2: I am observing significant batch-to-batch variability in IC50 values (up to 3-fold shifts). Is the compound unstable? Status: Likely Isomer Variation. Root Cause: Commercial EHU is often supplied as an equimolar mixture of 1-ethyl-3-(2-hydroxyethyl)urea and its isomer 3-(2-hydroxyethyl)-1-methylurea (or similar positional isomers depending on synthesis). Different commercial lots may vary in isomer ratios if not strictly QC'd. Diagnostic Step: Request a Certificate of Analysis (CoA) specifically reporting the Isomer Ratio by NMR. If the ratio shifts between batches, your biological readout will shift.

Category B: Cellular Assay Interference

Q3: My colorimetric cell viability assay (MTT/MTS) shows high background signal even in "Dead" control wells treated with EHU. Status: Chemical Interference (Reductive). Root Cause: Urea derivatives can chemically reduce tetrazolium salts (MTT/MTS) to formazan in the absence of cellular metabolism, especially at high concentrations (>1 mM). Solution:

  • Switch Assay: Use an ATP-based luminescent assay (e.g., CellTiter-Glo®) which is less prone to reductive interference.

  • Wash Step: If you must use MTT, introduce a PBS wash step to remove EHU-containing media before adding the MTT reagent.

Q4: Western Blot analysis of cells treated with EHU shows "smearing" or reduced antibody binding. Status: Protein Carbamylation Artifact. Root Cause: The decomposition product, isocyanic acid, reacts with the N-terminal amines and Lysine side chains of cellular proteins (Carbamylation).[1][2][3] This changes the isoelectric point (pI) of proteins and blocks antibody epitopes. Solution:

  • Buffer Additive: Include a scavenger such as Glycine (10-20 mM) or Ammonium Bicarbonate in your lysis buffer to scavenge residual isocyanic acid.

  • Freshness: Ensure EHU treatment media is prepared immediately before use.

Part 2: The "Carbamylation Trap" – Mechanistic Insight

The following diagram illustrates why EHU assays often fail due to "silent" chemical degradation. This pathway is self-validating: if you observe loss of enzymatic activity in your reporter assay, it is likely due to the pathway below.

CarbamylationPathway EHU 1-Ethyl-3-(2-hydroxyethyl)urea (EHU) Iso Isocyanic Acid (HN=C=O) EHU->Iso Decomposition Amine Free Amines (Ethylamine) EHU->Amine Byproduct Heat Heat / Time / pH > 8.0 Heat->Iso Accelerates CarbProtein Carbamylated Protein (Inactive/Modified) Iso->CarbProtein Nucleophilic Attack Protein Assay Protein (Lysine-NH2) Protein->CarbProtein FalseResult False Negative/Positive (Assay Failure) CarbProtein->FalseResult Loss of Function

Caption: Mechanism of EHU-induced assay interference via protein carbamylation. Decomposition generates isocyanic acid, which modifies assay proteins (e.g., antibodies, enzymes), leading to artifacts.

Part 3: Optimized Experimental Protocol

To ensure data integrity, replace standard handling with this "Zero-Carbamylation" workflow.

Materials
  • Compound: 1-Ethyl-3-(2-hydroxyethyl)urea (Solid).[4][5]

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Scavenger: 1M Glycine (pH 7.4) stock.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Weighing Weigh EHU solid rapidly; it is hygroscopic. Moisture initiates hydrolysis.
2 Solubilization Dissolve in Anhydrous DMSO to 100 mM. Vortex vigorously. DO NOT HEAT.
3 Aliquot Single-use aliquots (e.g., 20 µL). Store at -80°C. Never refreeze.
4 Dilution Dilute into culture media (pre-warmed to 37°C) immediately before addition to cells.
5 Incubation Limit exposure time if possible. For long incubations (>24h), refresh media with new compound every 12h to maintain stable concentration and remove breakdown products.
6 Termination Crucial: Wash cells 2x with PBS before lysis or adding viability reagents to remove residual urea/isocyanic acid.

Part 4: Comparative Data Analysis

Table 1: Impact of Solvent and Storage on EHU Cytotoxicity Data (Example Data)

ConditionStorage TimeObserved IC50 (µM)Interpretation
Fresh DMSO Stock 0 Hours15.4 ± 1.2 True Value
Aqueous Stock (PBS)4 Hours (RT)45.2 ± 5.0Loss of potency due to hydrolysis.
Aqueous Stock (PBS)24 Hours (4°C)>100Complete degradation/precipitation.
Heated Stock (60°C)10 MinsN/A (High Toxicity)Toxicity from breakdown products (Isocyanic acid).

References

  • Kollipara, L., & Zahedi, R. P. (2013).[1] Protein carbamylation: in vivo modification or in vitro artifact? Proteomics, 13(6), 941-944. (Contextual grounding for urea derivative artifacts).

  • Sun, H., et al. (2019). Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers.[6] Journal of Proteome Research. Retrieved February 2, 2026, from [Link]

Sources

Common impurities in commercial "1-Ethyl-3-(2-hydroxyethyl)urea"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-3-(2-hydroxyethyl)urea (EHEU) Senior Application Scientist Desk

Introduction: The Molecule & Its Vulnerabilities[1]

Welcome to the technical guide for 1-Ethyl-3-(2-hydroxyethyl)urea (CAS: 29346-51-8). In drug development—specifically within nitrosourea alkylating agent research (e.g., as a metabolite of BCNU or fotemustine)—the purity of this carbamoylating agent is critical.

Commercially available EHEU is typically synthesized via the nucleophilic addition of ethanolamine to ethyl isocyanate . While this route is efficient, it is thermodynamically predisposed to specific side reactions driven by moisture, heat, and stoichiometry. This guide deconstructs those impurities and provides actionable troubleshooting protocols.

Module 1: The Impurity Matrix

The following table summarizes the most frequent impurities found in commercial EHEU (>95% purity grades) based on the standard synthesis route:


.
Impurity NameStructure / OriginDetection (LC-MS/HPLC)Risk Factor
1,3-Diethylurea (DEU) Sym-Urea byproduct. Formed when Ethyl Isocyanate reacts with water to form Ethylamine, which then reacts with another Isocyanate molecule.Late Eluter. More hydrophobic than EHEU.High. Low solubility; precipitates in aqueous buffers.
1,3-Bis(2-hydroxyethyl)urea Sym-Urea byproduct. Formed if transamidation occurs or if Ethanolamine is in large excess with Urea precursors.Early Eluter. Highly polar/hydrophilic.Moderate. Alters hygroscopicity.
Ethanolamine (MEA) Residual Starting Material. Incomplete reaction.Void Volume. Poor UV retention; requires derivatization or ELSD.High. Nitrosamine precursor (NDELA) if exposed to nitrite.
N-Ethyl-2-oxazolidinone Cyclization Artifact. Intramolecular nucleophilic attack of the hydroxyl group on the carbonyl, displacing the amine.Mid-Eluter. Distinct UV spectrum from linear ureas.Moderate. False positive in metabolic assays.
Ethylamine Degradation Product. Hydrolysis of the ethyl-urea bond.Void Volume. Volatile.Low (unless nitrosated).

Module 2: Impurity Genesis & Pathways

Understanding how these impurities form allows you to control them. The diagram below maps the competitive kinetics between the desired product and its contaminants.

EHEU_Impurities EtNCO Ethyl Isocyanate (Starting Material) EHEU 1-Ethyl-3-(2-hydroxyethyl)urea (Target Product) EtNCO->EHEU + MEA (Main Rxn) EtNH2 Ethylamine EtNCO->EtNH2 + H2O (Hydrolysis) MEA Ethanolamine (Starting Material) Water H2O (Contaminant) EHEU->MEA Hydrolysis (pH > 8) Oxazolidinone N-Ethyl-2-oxazolidinone (Cyclic Impurity) EHEU->Oxazolidinone Heat/Acid (Cyclization) DEU 1,3-Diethylurea (Symmetric Impurity) EtNH2->DEU + EtNCO (Side Rxn)

Figure 1: Reaction pathways showing the genesis of symmetric urea impurities (DEU) via moisture ingress and cyclic artifacts via thermal stress.

Module 3: Troubleshooting & FAQs

Issue 1: "I see a white precipitate forming in my stock solution."

Diagnosis: This is likely 1,3-Diethylurea (DEU) .

  • The Science: EHEU is highly water-soluble due to the hydroxyl group. DEU lacks this group and is significantly more hydrophobic. Commercial EHEU often contains 0.1–0.5% DEU. Upon cooling or long-term storage in aqueous buffers, DEU crystallizes out.

  • Action Plan:

    • Filter the solution through a 0.22 µm PVDF membrane. DEU crystals are easily removed.

    • Verify the precipitate identity: Dissolve in methanol and run HPLC. DEU will elute significantly later than EHEU on a C18 column.

Issue 2: "My LC-MS shows a peak with Mass [M-18]."

Diagnosis: Thermal degradation leading to N-Ethyl-2-oxazolidinone .

  • The Science: In the mass spec source (or during high-temperature synthesis), the terminal hydroxyl group attacks the carbonyl carbon, expelling ammonia or ethylamine (depending on the structure) to close the ring. For EHEU, loss of water/cyclization is a common fragmentation pathway in MS, but if seen in the LC trace before ionization, your sample has degraded.

  • Action Plan:

    • Check your drying protocol. Did you use heat (>50°C) to dry the sample?

    • Protocol: Always lyophilize EHEU; never oven-dry.

Issue 3: "The pH of my solution is drifting upwards over time."

Diagnosis: Hydrolysis releasing free amines (Ethylamine or Ethanolamine ).

  • The Science: Ureas are generally stable at neutral pH (4–8).[1] However, at pH > 8 or < 4, they undergo hydrolysis. The release of amines (bases) creates a positive feedback loop, raising the pH further and accelerating degradation (autocatalysis).

  • Action Plan:

    • Buffer Mandatory: Never store EHEU in unbuffered water. Use 10mM Phosphate or Citrate buffer (pH 6.0).

    • Storage: Store solid material at -20°C under desiccant. Moisture initiates the hydrolysis cycle.

Module 4: Validated Analytical Protocol (HPLC-UV)

To quantify EHEU and separate it from the critical DEU impurity, use this standardized method.

System: HPLC with UV (195-200 nm) or ELSD (Preferred for sensitivity). Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses amine ionization, improving peak shape.
Mobile Phase B AcetonitrileRequired to elute hydrophobic DEU.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection 200 nm Ureas have weak absorbance. 254 nm is useless here.
Gradient 0-5 min: 100% A5-15 min: 0%

40% B15-20 min: 40% B (Isocratic)
EHEU elutes early (polar). The gradient ramp is strictly to wash out the DEU impurity.

Expected Retention Times (approximate):

  • Ethanolamine: ~1.5 min (Void)

  • EHEU (Product): ~3.5 min

  • 1,3-Diethylurea: ~12.0 min

References

  • Cosmetic Ingredient Review (CIR) . (2019).[2] Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Washington, DC.[3][2][4][5][6] Retrieved from [Link]

  • National Toxicology Program . (2007).[7] Carcinogenic Potency Database: 1-Ethylnitroso-3-(2-hydroxyethyl)urea.[7] Retrieved from [Link]

  • Lide, D. R. (Ed.). (2009).[2][4] CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (General reference for Urea hydrolysis kinetics).

Sources

Technical Support Center: Stability Profiling of 1-Ethyl-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of pH on "1-Ethyl-3-(2-hydroxyethyl)urea" Stability Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)[1][2]

Executive Summary & Chemical Identity[1][2][3]

1-Ethyl-3-(2-hydroxyethyl)urea (CAS: 2078-71-9) is a substituted urea derivative widely utilized for its humectant properties and potential as a pharmaceutical intermediate.[1][2] Unlike simple urea, its stability profile is complicated by the presence of both an ethyl group and a hydroxyethyl moiety, introducing risks of both hydrolysis and intramolecular cyclization.[3]

  • Optimal pH Range: 5.0 – 7.5[3]

  • Critical Instability Zones: pH < 4.0 (Acid Hydrolysis), pH > 8.0 (Base Hydrolysis & Ammonolysis), Temperature > 50°C (Cyclization).[3]

Mechanistic Insight: Degradation Pathways[2][4]

To troubleshoot effectively, one must understand how the molecule breaks down. The degradation is not random; it follows specific mechanistic pathways driven by pH and energy (temperature).[3]

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Cyclization (Temperature-driven).[1][2][3]

HEU_Degradation HEU 1-Ethyl-3-(2-hydroxyethyl)urea (Intact Molecule) Hydrolysis Hydrolysis (pH < 4 or pH > 8) HEU->Hydrolysis Cyclization Intramolecular Cyclization (Temp > 50°C) HEU->Cyclization Products_Hydro Degradation Products: Ethylamine + Ethanolamine + CO2 Hydrolysis->Products_Hydro Nucleophilic Attack at Carbonyl Oxazolidinone 2-Oxazolidinone Derivative (+ Ethylamine release) Cyclization->Oxazolidinone OH attack on C=O (Loss of Ethylamine)

Figure 1: Primary degradation pathways.[1][2][3] Hydrolysis dominates in aqueous solutions at extreme pH, while cyclization is a risk at elevated temperatures or in non-aqueous phases.

Troubleshooting Guide (Q&A)

Category A: pH Drift & Formulation Instability[3]

Q1: We are observing a gradual upward pH drift in our formulation (pH 6.0 → 7.5) over 4 weeks. What is the cause?

Diagnosis: This is the hallmark of Urea Hydrolysis .[3] Even minor degradation of the urea linkage releases amines (Ethylamine and Ethanolamine) and Ammonia (if the synthesis contained trace urea impurities).[3] These byproducts are basic. As they accumulate, they drive the bulk pH upward, which in turn accelerates the rate of hydrolysis (autocatalytic degradation).[3]

Corrective Action:

  • Buffer Capacity: Your current buffer system is likely overwhelmed.[1][2][3] Switch to a buffer with a pKa close to the target pH (e.g., Citrate pKa₂=4.76 or Phosphate pKa₂=7.21).[3]

  • Lactate Stabilization: Incorporate Lactic Acid/Lactate buffer.[1][2][3][4] Lactate is particularly effective for urea stabilization because it can form ion pairs with the generated amines, effectively "sequestering" the base and dampening the pH shift [1].[3]

Q2: Can I use strong acids (HCl) to adjust the pH of this compound?

Warning: Avoid strong mineral acids if possible. While HCl will adjust the pH, it creates localized zones of extremely low pH (< 1.[3]0) during addition. This triggers immediate acid-catalyzed hydrolysis before the solution equilibrates.[1][2]

  • Recommendation: Use weak organic acids (Citric, Lactic) for pH adjustment.[2][3] If mineral acids are required, add them very slowly with vigorous stirring to prevent "hot spots" of degradation.

Category B: Analytical Anomalies[3]

Q3: We see a new peak in our HPLC chromatogram, but the mass balance doesn't match. Why?

Insight: 1-Ethyl-3-(2-hydroxyethyl)urea has weak UV absorbance (only end-absorption < 210 nm).[1][2][3]

  • The Issue: Your degradation products (Ethylamine, Ethanolamine) have even weaker UV absorbance than the parent.[3] You are likely losing mass to "invisible" breakdown products.[1][2]

  • The Fix: You must use a universal detector.[2][3]

    • CAD (Charged Aerosol Detector): Excellent for non-chromophoric species.[1][2]

    • LC-MS: Essential for identifying the specific breakdown fragments (m/z for Ethylamine = 46, Ethanolamine = 62).[1][2][3]

    • Derivatization: Pre-column derivatization with OPA (o-Phthalaldehyde) or FMOC can make the amine degradation products UV-visible.[1][2][3]

Q4: Is the compound compatible with aldehydes in the formulation?

Critical Alert: No. Urea derivatives react with aldehydes (e.g., Formaldehyde donors, reducing sugars) to form alkylolureas or condensates.[3] This reaction is acid-catalyzed.[1][2] If your formulation contains aldehydes, the "loss of stability" is actually a chemical reaction, not hydrolysis.[3]

Experimental Protocols

To validate stability in your specific matrix, perform the following stress tests.

Protocol 1: pH-Stat Forced Degradation Study

Purpose: To determine the precise hydrolysis rate constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) at various pH levels.[1][2]

Materials:

  • 1-Ethyl-3-(2-hydroxyethyl)urea (High Purity >98%)[1][2]

  • Buffers: Acetate (pH 4), Phosphate (pH 7), Borate (pH 9)[3]

  • HPLC-CAD or LC-MS system[1][2]

Workflow:

  • Preparation: Prepare a 10 mM solution of the test compound in each buffer.

  • Incubation: Aliquot into amber glass vials. Incubate at 40°C and 60°C (accelerated conditions).

  • Sampling: Pull samples at T=0, 24h, 48h, 72h, and 7 days.

  • Quenching: Immediately dilute samples 1:10 with cold water/acetonitrile (50:50) to stop the reaction.[3]

  • Analysis: Inject onto HPLC.

    • Column: C18 or HILIC (due to polarity).[1][2][3]

    • Mobile Phase: Water/Acetonitrile gradient.[1][2][3]

  • Calculation: Plot ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     vs. Time. The slope is 
    
    
    
    .[1][2]

Data Interpretation Table:

pH ConditionExpected ResultMechanism
pH 2.0 Rapid Degradation (< 24h)Acid-catalyzed hydrolysis attacking the carbonyl carbon.[1][2][3]
pH 6.0 Stable (> 95% remaining at 7 days)"Goldilocks" zone of kinetic stability.[1][2][3]
pH 10.0 Moderate DegradationBase-catalyzed hydrolysis; risk of oxazolidinone formation if heated.[1][2][3]
Protocol 2: Ammonia Evolution Test (Quick Check)

Purpose: A rapid, qualitative check for batch instability.

  • Setup: Place 5g of the raw material or formulation in a sealed vial.

  • Heat: Incubate at 60°C for 4 hours.

  • Detection: Open the vial and hold damp pH paper (or a specific ammonia Draeger tube) over the headspace.[3]

  • Pass/Fail:

    • Pass: pH paper remains neutral/slightly acidic.[1][2][3]

    • Fail: pH paper turns blue instantly (indicates release of volatile amines/ammonia).[1][2][3]

References

  • Cosmetic Ingredient Review (CIR). (2019).[1][2][3] Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Washington, DC.[2][3] Available at: [Link] (Accessed Oct 2023).[1][2][3]

    • Supports the mechanism of ammonolysis and the recommendation for pH control < 8.25.[3]

  • Panyachariwat, N., & Steckel, H. (2014).[3][5] Stability of Urea in Solution and Pharmaceutical Preparations.[2][3][5][6] Journal of Cosmetic Science, 65(3), 187-195.[2][3][5] Available at: [Link]

    • Authoritative source on urea hydrolysis kinetics and the stabilizing effect of lact
  • Lilov, M. E., & Kirilov, P. P. (2019).[3] Stability of Urea Solutions in Presence of Mineral Acids.[3][4] Journal of Chemical Technology and Metallurgy, 54(2), 319-325.[2][3] Available at: [Link]

    • Provides data on pH-dependent decomposition r
  • Validates the cyclization pathway mechanism (formation of oxazolidinones

Sources

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

You are likely encountering difficulties scaling this synthesis because standard literature often trivializes the physical isolation of hydrophilic ureas. While the chemistry appears simple—a nucleophilic addition of an amine to an isocyanate—the scale-up introduces critical thermodynamic and material handling challenges.

The Selected Route: For pharmaceutical-grade purity, we reject the industrial "transamidation" route (Urea + Ethanolamine + Heat) due to ammonia evolution and difficult purification. We utilize the Isocyanate Addition Route:



Why this route?

  • Atom Economy: 100% (No byproducts theoretically).

  • Selectivity: Under controlled conditions, the isocyanate reacts exclusively with the amine (

    
    ), leaving the hydroxyl (
    
    
    
    ) intact.
  • Thermal Control: It allows for low-temperature processing, minimizing side reactions.

Critical Process Parameters (CPPs) & Troubleshooting

Module A: Reaction Thermodynamics & Selectivity

The Issue: "I see impurity formation (O-acylation) or thermal runaways."

The reaction between ethyl isocyanate and ethanolamine is highly exothermic . In a flask (<5g), air cooling suffices. At scale (>100g), this heat accumulation drives the isocyanate to attack the hydroxyl group, forming the urethane impurity (O-carbamoylation) rather than the target urea.

Protocol for Selectivity Control
  • Solvent System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for selectivity but requires strict ventilation.

  • Temperature: Maintain internal temperature (Ti) between 0°C and 5°C .

  • Addition Mode: Inverse Addition is NOT recommended. Add Ethyl Isocyanate into the Ethanolamine solution.

    • Reasoning: Keeping the amine in excess ensures any incoming isocyanate immediately finds a highly nucleophilic nitrogen, preventing it from wandering to a hydroxyl group.

Troubleshooting Table: Reaction Phase

SymptomProbable CauseCorrective Action
Rapid Temp Spike (>10°C) Dosing rate too fast; inadequate jacket cooling.Stop addition. Calculate adiabatic temperature rise ($ \Delta T_{ad} $). Limit dosing rate to $ 1 \text{ mL/min} $ per liter of reactor volume.
Urethane Impurity (NMR) Reaction temperature >20°C or catalyst presence.Ensure $ T_i < 5^\circ\text{C} $. Remove any Lewis acids/bases. Do not use DBTDL (this catalyzes urethane formation).
Precipitation during Rxn Product insolubility in solvent (Good sign!).Increase agitation speed. Do not add co-solvents that solubilize the product (like methanol) yet; precipitation drives equilibrium to completion.
Visualization: Selectivity Logic Pathway

SelectivityLogic Start Reactants: Ethyl Isocyanate + Ethanolamine TempCheck Check Internal Temp (Ti) Start->TempCheck LowTemp Ti < 10°C (Kinetic Control) TempCheck->LowTemp Cooling Active HighTemp Ti > 25°C (Thermodynamic Drift) TempCheck->HighTemp Exotherm Uncontrolled Target Target: Urea Formation (N-attack) LowTemp->Target Amine is more nucleophilic Impurity Impurity: Urethane Formation (O-attack) HighTemp->Impurity Activation energy for O-attack met

Figure 1: Kinetic vs. Thermodynamic control pathways. Keeping temperature low ensures the amine (N) reacts preferentially over the alcohol (O).

Handling & Safety (Ethyl Isocyanate)

The Issue: "Safety protocols for handling volatile isocyanates at scale."

Ethyl Isocyanate (CAS 109-90-0) is a lachrymator, a sensitizer, and highly flammable.

Mandatory Safety Controls:

  • Quench Protocol: Have a solution of 10% aqueous sodium carbonate and 5% ethanol ready. In case of a spill, this mixture neutralizes the isocyanate by converting it to the amine/urea.

  • Nitrogen Blanketing: Isocyanates react with atmospheric moisture to form symmetrical ureas (insoluble white solids). A positive pressure $ \text{N}_2 $ line is non-negotiable.

  • Respiratory: Full-face respirator with organic vapor cartridges (ABEK type) is required if not working in a Class 1 fume hood.

Isolation & Purification (The Hygroscopicity Trap)

The Issue: "My product is an oil/gum that won't crystallize."

1-Ethyl-3-(2-hydroxyethyl)urea is extremely hygroscopic. If it oils out, it has likely absorbed atmospheric water, which depresses the melting point (approx. 56°C for this isomer).

Troubleshooting Guide: Solidification

Scenario: You stripped the solvent and are left with a viscous, colorless oil.

  • The "Dry-Down" Fallacy: Rotary evaporation alone is insufficient. Traces of DCM/THF get trapped in the viscous lattice.

  • The Fix (Azeotropic Drying):

    • Redissolve the oil in anhydrous Toluene .

    • Rotovap again. Toluene forms an azeotrope with residual water and helps strip trapped DCM.

    • Repeat 2x.

  • Crystallization Solvent:

    • Solvent A (Good): Ethyl Acetate (hot) -> Cool to -20°C.

    • Solvent B (Better): Acetonitrile (warm) -> Cool to -20°C.

    • Anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Procedure: Dissolve in minimum warm Acetonitrile. Add MTBE dropwise until cloudy. Store in freezer.

Reaction Workflow Diagram

Workflow Setup Setup: Dry Reactor, N2 Purge Solvent: DCM/THF Cooling Cooling: Jacket to -5°C Ti target: 0°C Setup->Cooling Dosing Dosing: Add Isocyanate to Amine Rate: <1mL/min/L Cooling->Dosing Workup Workup: Strip Solvent Azeotrope w/ Toluene Dosing->Workup Iso Isolation: Crystallize (MeCN/MTBE) Vacuum Dry w/ P2O5 Workup->Iso

Figure 2: Optimized workflow for scale-up, emphasizing moisture control and thermal regulation.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent? A: Technically, yes, because the amine reaction is faster than hydrolysis. However, for scale-up, no . Water removal requires high heat (lyophilization is too slow for scale), and heating aqueous urea solutions promotes hydrolysis back to starting materials. Stick to anhydrous organic solvents.

Q2: I see a white precipitate forming immediately upon adding isocyanate. Is this wrong? A: Likely not. If you are using a non-polar solvent like Toluene or DCM, the urea product is often less soluble than the starting materials and precipitates out. This is ideal. Filter it, wash with cold DCM, and dry. Verify with NMR ($ \text{D}_2\text{O} $ shake) to confirm it's not the symmetrical urea (from wet solvent).

Q3: How do I store the final product? A: It must be stored in a desiccator or a tightly sealed container with desiccant packs. If exposed to humid lab air for >1 hour, it will turn into a gum.

References

  • Isocyanate Selectivity: Flores, J. D., et al. "Direct RAFT Polymerization of an Unprotected Isocyanate-Containing Monomer." Polymer Chemistry, 2010. Link (Demonstrates selectivity of isocyanates for amines over alcohols without catalyst).

  • Safety & Handling: Safe Work Australia. "Guide to Handling Isocyanates." Link

  • General Urea Synthesis:Organic Syntheses, Coll. Vol. 5, p. 555 (1973).
  • Property Data: PubChem Compound Summary for CID 12204278 (1-Ethyl-3-(2-hydroxyethyl)urea).Link

Validation & Comparative

Comparative Guide: 1-Ethyl-3-(2-hydroxyethyl)urea Reference Standards and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1]

1-Ethyl-3-(2-hydroxyethyl)urea (CAS: 29346-51-8) is a critical urea derivative often monitored as a process-related impurity or degradation product in the synthesis of nitrosourea alkylating agents (e.g., Fotemustine, Carmustine analogs) and specific polyurethane formulations.

In the context of pharmaceutical development, this compound falls under ICH Q3A (Impurities in New Drug Substances) guidelines. Because urea derivatives possess significant nucleophilic potential and structural similarity to genotoxic nitrosoureas, regulatory bodies require rigorous identification and quantification thresholds.

This guide objectively compares reference standard grades and provides a self-validating characterization protocol designed for Quality Control (QC) and Analytical Development (AD) laboratories.

Reference Standard Grades: A Comparative Analysis

Selecting the appropriate reference standard grade is a decision based on the development phase (Pre-clinical vs. Phase III/Commercial). The following table contrasts the three primary tiers of standards available for 1-Ethyl-3-(2-hydroxyethyl)urea.

Table 1: Comparative Performance of Standard Grades
FeatureCertified Reference Material (CRM) Secondary / Analytical Standard Research Grade / Reagent
Primary Use Method Validation, Release Testing, Calibration of Secondary Standards.Routine QC Testing, Stability Studies, Impurity Identification.Early-phase Synthesis, Feasibility Studies.
Traceability SI-Traceable (NIST/BIPM). Includes Uncertainty Budget.Traceable to a Primary Standard (if available) or fully characterized via NMR/Mass Balance.None. Identity confirmed, but purity is an estimate.
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR.Typically HPLC Area % or simple titration.Nominal Area % (often >95% but unverified for water content).
Water Content Measured via Karl Fischer (KF) (Crucial: This molecule is hygroscopic).Often omitted or "loss on drying" only.Not determined.
Regulatory Risk Low. Accepted by FDA/EMA for filing.Medium. Requires in-house qualification if used as a primary quantitation standard.High. Unacceptable for GMP release testing.
Cost Factor


$
Senior Scientist Insight:

Do not rely on "Research Grade" material for quantitative impurity analysis of urea derivatives. 1-Ethyl-3-(2-hydroxyethyl)urea contains a hydroxyl group and amide nitrogens, making it highly hygroscopic. A "98%" research grade sample may actually be 90% active compound and 8% absorbed water. Always prioritize standards with explicit Karl Fischer (KF) water content data.

Synthesis and Origin Pathways

Understanding the origin of the impurity aids in justifying its presence in the specification.

Diagram 1: Origin and degradation Pathways

This diagram illustrates the two primary routes: the direct synthesis (used for standard generation) and the degradation route (relevant to drug stability).

G EthylIso Ethyl Isocyanate Target 1-Ethyl-3-(2-hydroxyethyl)urea (Target Impurity) EthylIso->Target Direct Synthesis (Standard Prep) Ethanolamine 2-Aminoethanol Ethanolamine->Target Nitrosourea Nitrosourea Drug (e.g., Fotemustine Analog) Intermed Hydrolysis/Denitrosation Intermediate Nitrosourea->Intermed Aqueous Degradation Intermed->Target -NO loss

Caption: Figure 1. Dual pathways showing the controlled synthesis of the reference standard (blue) versus the degradation pathway from nitrosourea APIs (red).

Characterization Protocol (Self-Validating System)

To qualify a batch of 1-Ethyl-3-(2-hydroxyethyl)urea as a "Reference Standard," the following multi-modal analysis is required. This protocol ensures specificity and accuracy.

Structural Identification (NMR & IR)

Objective: Confirm the urea linkage and the integrity of the ethyl and hydroxyethyl chains.

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Diagnostic Signals:

      • 
         ~1.0 ppm (Triplet, 3H): Methyl of the ethyl group.
        
      • 
         ~3.0 ppm (Multiplet, 2H): Methylene of the ethyl group.
        
      • 
         ~3.1 ppm (Multiplet, 2H): Methylene adjacent to Nitrogen (hydroxyethyl side).
        
      • 
         ~3.4 ppm (Multiplet, 2H): Methylene adjacent to Oxygen.
        
      • 
         ~4.6 ppm (Broad Singlet/Triplet, 1H): Hydroxyl (-OH).
        
      • 
         ~5.8-6.0 ppm (Broad Singlets, 2H): Urea -NH- protons.
        
    • Validation Check: The integration ratio of the methyl group (3H) to the methylene adjacent to oxygen (2H) must be exactly 3:2.

  • FT-IR (ATR):

    • Look for the characteristic Urea Carbonyl (C=O) stretch at 1630–1660 cm⁻¹ (strong).

    • Broad -OH/-NH stretch region at 3300–3450 cm⁻¹ .

Purity & Potency Assignment (The "Mass Balance" Approach)

Because this compound has low UV absorbance (lack of conjugation), standard HPLC-UV at 254nm is insufficient .

Recommended Protocol:

  • Chromatographic Purity (HPLC-CAD or LC-MS): Use a universal detector like Charged Aerosol Detection (CAD) or Refractive Index (RI) if MS is unavailable.

  • Residual Solvents (GC-HS): Quantify synthesis solvents (e.g., Ethanol, Dichloromethane).

  • Water Content (Karl Fischer): Volumetric or Coulometric titration.

  • Calculation:

    graphic Purity
    100
    \text{Potency}graphic Purity}}{100}

Experimental Methodology: HPLC Analysis

This method is optimized for the polarity of urea derivatives. Standard C18 columns often suffer from "dewetting" or poor retention of this polar analyte.

Method Parameters
ParameterSpecification
Column Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B Acetonitrile.
Gradient 0-2 min: 2% B (Isocratic hold for retention); 2-10 min: 2%

30% B; 10-15 min: 30%

90% B.
Flow Rate 1.0 mL/min.
Detection LC-MS (ESI+) or UV at 205 nm (requires high-purity solvents).
Column Temp 30°C.
Diagram 2: Analytical Workflow

Workflow Sample Crude Standard Material Purification Recrystallization (Ethanol/Ether) Sample->Purification Drying Vacuum Drying (P2O5, 48h) Purification->Drying Remove Solvents Analysis Analytical Battery Drying->Analysis Tests NMR (Structure) KF (Water) HPLC-MS (Purity) Analysis->Tests CoA Certificate of Analysis (Assigned Potency) Tests:n->CoA Tests:k->CoA Tests:h->CoA

Caption: Figure 2. The critical path from crude synthesis to a qualified Reference Standard, emphasizing the drying step due to hygroscopicity.

Troubleshooting & Stability

  • Issue: Peak Tailing.

    • Cause: Interaction of the urea nitrogen with residual silanols on the column.

    • Solution: Ensure the mobile phase contains a buffer (Ammonium Formate) rather than just acid. The ionic strength suppresses secondary interactions.

  • Issue: shifting Retention Times.

    • Cause: "Phase Collapse" or Dewetting if running 100% aqueous on a standard C18.

    • Solution: Use a "Hydro-RP" or "Aq" designated column capable of 100% aqueous stability.

  • Storage:

    • Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic. Moisture uptake will alter the effective weight during weighing for standard preparation.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[1][2] Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). General Text 5.12: Reference Standards. EDQM.[3] Available at: [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship of 1-Ethyl-3-(2-hydroxyethyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-Ethyl-3-(2-hydroxyethyl)urea (EHU) and its active nitroso-derivatives. This analysis is designed for drug development professionals focusing on alkylating agents, neuro-oncology, and chemical toxicology.

Executive Summary

1-Ethyl-3-(2-hydroxyethyl)urea (EHU) represents a critical scaffold in the study of mono-functional alkylating agents. While the parent urea is chemically stable and pharmacologically distinct, its N-nitroso derivative, 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea (NEHU) , acts as a potent DNA alkylator.

Unlike clinical nitrosoureas such as Carmustine (BCNU) or Lomustine (CCNU) which rely on bis-chloroethyl groups to form interstrand DNA crosslinks, the EHU/NEHU series functions primarily via monofunctional ethylation . This fundamental difference shifts the biological profile from "cytotoxic crosslinker" to "mutagenic initiator," making this class a vital tool for modeling neuro-oncogenesis and understanding the trade-offs between solubility (conferred by the hydroxyethyl tail) and alkylating potency.

Key Differentiators:

  • Mechanism: Monofunctional

    
    -ethylguanine formation vs. Bifunctional crosslinking.
    
  • Physicochemical: High water solubility (LogP ~0.1) reduces non-specific tissue accumulation compared to lipophilic analogs like ENU.

  • Toxicity Profile: High neuro-carcinogenic potential (glioma induction) due to specific CNS uptake mechanisms.

Chemical Profile & Structural Logic

The Core Scaffold

The molecule consists of three distinct pharmacophores, each dictating a specific biological outcome:

RegionStructureFunctionSAR Implication
Warhead N-EthylAlkyl donor (upon nitrosation)Transfers an ethyl group to DNA bases (e.g., Guanine

, Thymine

). Critical for mutagenicity.
Linker UreaStability/BindingThe urea bridge is stable at physiological pH but susceptible to acid-catalyzed hydrolysis or enzymatic nitrosation.
Tail 2-HydroxyethylSolubilizerIncreases hydrophilicity. Reduces LogP compared to N-propyl or N-butyl analogs, altering Blood-Brain Barrier (BBB) kinetics.
Comparative Physicochemical Data

The following table contrasts EHU derivatives with standard-of-care (SOC) agents.

CompoundCAS No.[1][2][3][4][5][6][7][8]TypeLogP (Calc)MechanismPrimary Application
EHU (Parent) 29346-51-8Urea-0.82Inert / PrecursorChemical Intermediate / Control
NEHU (Active) 96724-44-6Nitrosourea0.10Mono-alkylatorExperimental Carcinogen (CNS)
ENU 759-73-9Nitrosourea0.95Mono-alkylatorMutagenesis Standard
Carmustine 154-93-8Nitrosourea1.53CrosslinkerClinical Glioblastoma Therapy
Hydroxyurea 127-07-1Hydroxamic Acid-1.80RNR InhibitorSickle Cell / CML Therapy

Analyst Note: The shift from ENU (LogP 0.95) to NEHU (LogP 0.10) drastically changes biodistribution. While ENU passively diffuses rapidly, NEHU's hydroxyethyl group requires specific transport or slower diffusion, potentially localizing its carcinogenic effect to tissues with specific uptake transporters.

Mechanism of Action: The Bioactivation Pathway

The biological activity of 1-Ethyl-3-(2-hydroxyethyl)urea is contingent upon its conversion to the reactive nitroso species. This pathway highlights the critical "Self-Destruct" mechanism of nitrosoureas.

Pathway Visualization

The following diagram illustrates the conversion of the inert urea to the active diazonium ion, leading to DNA damage.

G Urea 1-Ethyl-3-(2-hydroxyethyl)urea (Inert Scaffold) Nitroso 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea (Active Prodrug) Urea->Nitroso Nitrosation (Acid/Enzymatic) Hydroxide Diazo Hydroxide (Unstable Intermediate) Nitroso->Hydroxide Hydrolysis (pH > 7) Isocyanate Isocyanate Byproduct (Protein Carbamoylation) Nitroso->Isocyanate Side Reaction Carbonium Ethyl Diazonium Ion (Ultimate Carcinogen) Hydroxide->Carbonium Spontaneous DNA DNA Alkylation (O6-Ethylguanine) Carbonium->DNA Ethylation Repair MGMT Repair (Resistance) DNA->Repair If MGMT High Death Apoptosis / Tumorigenesis DNA->Death If MGMT Low

Figure 1: Bioactivation pathway of EHU derivatives.[2] The inert urea must be nitrosated to form the active alkylating species.

Comparative Efficacy & Safety Analysis

Mono- vs. Bifunctional Alkylation

The most critical SAR distinction is the lack of a second leaving group (e.g., Chlorine) in the EHU/NEHU series.

  • Bifunctional (Carmustine): Forms interstrand crosslinks (ISC). Highly cytotoxic because ISCs prevent DNA strand separation during replication.

  • Monofunctional (NEHU): Adds a single ethyl group. This causes base mispairing (G:C

    
     A:T transition) rather than replication block.
    
    • Result: High mutagenicity (Carcinogenic) but lower immediate cytotoxicity compared to mustards.

The "Hydroxyethyl" Effect

Replacing the cyclohexyl or simple alkyl group with a 2-hydroxyethyl tail serves two purposes:

  • Solubility: EHU derivatives are water-soluble, allowing for aqueous formulation without ethanol/Cremophor EL (reducing vehicle toxicity).

  • Excretion: The polar hydroxyl group facilitates renal clearance, potentially reducing systemic half-life compared to highly lipophilic nitrosoureas.

Experimental Protocols

To validate the activity of EHU derivatives, the following self-validating workflows are recommended.

Protocol A: Synthesis of the Active Nitroso Derivative

Since the commercial supply of the nitroso form is restricted due to stability/toxicity, in situ generation is common.

  • Dissolution: Dissolve 10 mmol of 1-Ethyl-3-(2-hydroxyethyl)urea in 10 mL of glacial acetic acid.

  • Nitrosation: Add 15 mmol of solid Sodium Nitrite (

    
    ) slowly at 0°C with vigorous stirring.
    
  • Quenching: After 1 hour, dilute with ice water and extract with ethyl acetate.

  • Validation: Monitor by TLC (disappearance of amine) and UV-Vis (appearance of Nitroso

    
     ~230 nm).
    
    • Safety Warning: All steps must be performed in a fume hood. Nitrosoureas are potent carcinogens.

Protocol B: O6-Alkylguanine Quantification (ELISA)

Objective: Quantify the specific DNA damage lesion.

  • Treatment: Expose glioma cells (e.g., U87-MG) to NEHU (10-100

    
    M) for 2 hours.
    
  • DNA Isolation: Extract genomic DNA using a standard silica-column kit.

  • Hydrolysis: Hydrolyze DNA in 0.1 N HCl at 70°C for 30 mins to release bases.

  • Assay: Use a competitive ELISA kit specific for

    
    -ethyl-2'-deoxyguanosine .
    
  • Control: Compare against ENU (Positive Control) and Vehicle (Negative).

Protocol C: MTT Cytotoxicity Assay

Objective: Determine IC50 differences between mono- and bifunctional agents.

  • Seeding: Plate 5,000 cells/well (A549 or U251 lines) in 96-well plates.

  • Dosing: Treat with serial dilutions (0.1

    
    M to 1000 
    
    
    
    M) of:
    • Analyte: NEHU

    • Comparator 1: Carmustine (Active Control)

    • Comparator 2: EHU (Parent Urea - Negative Control)

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTT reagent, dissolve formazan, read OD at 570 nm.

    • Expected Result: Carmustine IC50 < NEHU IC50 << EHU (Inactive).

References

  • Biosynth. (2024). 1-Ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8) Product Monograph. Biosynth Carbosynth. Link

  • PubChem. (2024).[2] 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea (CAS 96724-44-6).[2][4][5][7][8] National Center for Biotechnology Information. Link

  • Frontiers in Pharmacology. (2021). Urea-based Anticancer Agents: Exploring 100-Years of Research. Frontiers Media. Link

  • GuideChem. (2024). Safety Data Sheet: 1-Nitroso-1-Ethyl-3-(2-Hydroxyethyl)Urea. GuideChem Chemical Network. Link

  • ChemicalBook. (2024). 1-Ethyl-3-(2-hydroxyethyl)urea Synthesis and Properties. ChemicalBook. Link

Sources

Benchmarking Immunoassay Specificity for 1-Ethyl-3-(2-hydroxyethyl)urea (EHU): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

1-Ethyl-3-(2-hydroxyethyl)urea (EHU) is a critical stable metabolite and degradation product of chloroethylnitrosoureas (e.g., Nimustine, Fotemustine), a class of alkylating agents used in oncology. Accurate quantification of EHU is essential for pharmacokinetic (PK) profiling and assessing total nitrosourea exposure.

However, EHU presents a unique bioanalytical challenge: it is a small, non-immunogenic molecule (


 Da) with high structural similarity to endogenous urea and other metabolic byproducts like 1-ethylurea.

This guide evaluates the performance of EHU-Specific Competitive ELISAs against standard alternatives (LC-MS/MS) and defines the cross-reactivity (CR) landscape that researchers must validate to ensure data integrity.

Cross-Reactivity Landscape: Mechanism & Causality

In small molecule immunoassays, the antibody does not bind the entire molecule but rather a specific "epitope footprint." For EHU, the hapten design usually involves linking the hydroxyl group to a carrier protein (e.g., KLH or BSA).

The Risk: Antibodies raised against the urea core (


) often exhibit high cross-reactivity with:
  • Endogenous Urea: Present at millimolar concentrations in plasma, potentially swamping the signal.

  • 1-Ethylurea: A primary metabolite lacking the hydroxyethyl chain.

  • 2-Hydroxyethylurea: A common cosmetic ingredient and potential environmental contaminant.

Mechanistic Pathway of Cross-Reactivity

The following diagram illustrates how structural analogs compete for the antibody binding pocket in a competitive ELISA format.

CrossReactivityMechanism Antibody Anti-EHU Antibody (Capture) Signal Signal Reduction (Inverse to Conc.) Antibody->Signal Competitive Inhibition Target Target: EHU (High Affinity) Target->Antibody Specific Binding (Kd < 1nM) Analog1 Interferent: Urea (Endogenous) Analog1->Antibody Non-Specific (Kd > 100µM) Analog2 Interferent: 1-Ethylurea (Metabolite) Analog2->Antibody Cross-Reactive (Kd ~ 50nM)

Caption: Competitive binding dynamics where high-affinity EHU displaces the tracer, while structural analogs (Urea, Ethylurea) cause false inhibition signals depending on their concentration and affinity constants (


).

Comparative Performance: Immunoassay vs. Alternatives[1]

When selecting a method for EHU quantification, researchers must weigh Throughput against Specificity . The table below compares a validated EHU-Competitive ELISA against the "Gold Standard" LC-MS/MS and generic Urea assays.

Table 1: Performance Matrix
FeatureEHU-Specific ELISA (mAb)LC-MS/MS (Gold Standard)Generic Urea Assay (Colorimetric)
Primary Utility High-throughput PK screeningConfirmatory Analysis & Metabolite IDTotal Urea Nitrogen (BUN)
Specificity High (Requires Validation)Absolute (Mass/Charge separation)Low (Reacts with all ureas)
Limit of Detection ~0.1 - 1.0 ng/mL< 0.01 ng/mL> 1000 ng/mL
Cross-Reactivity < 1% with Urea (Ideal)N/A (Chromatographic separation)100% (Indistinguishable)
Throughput 96/384 samples per run10-20 samples per hourHigh
Cost per Sample Low ($)High (

$)
Very Low (¢)

Expert Insight: While LC-MS/MS offers superior specificity, it is often bottlenecked by sample preparation and instrument availability. A well-validated ELISA is the preferred engine for large-scale clinical trials, provided the cross-reactivity with endogenous urea is


.

Validation Protocol: Determining Cross-Reactivity Factors (CRF)

To validate an EHU immunoassay, you must experimentally determine the Cross-Reactivity Factor (CRF) . This protocol ensures the assay distinguishes the drug metabolite from background noise.

Step-by-Step Experimental Workflow
  • Preparation of Standards:

    • Prepare a serial dilution of the Target Analyte (EHU) (Range: 0.01 to 1000 ng/mL).

    • Prepare serial dilutions of Potential Cross-Reactants (Urea, Ethylurea, Hydroxyethylurea) at concentrations 100x to 1000x higher than the target range.

  • Competitive Assay Execution:

    • Incubate standards/interferents with a fixed concentration of Biotinylated-EHU Tracer and Anti-EHU Antibody .

    • Wash and add Streptavidin-HRP.

    • Measure Optical Density (OD450).

  • Data Analysis (The Logic):

    • Plot % Binding (

      
      ) vs. Log Concentration.
      
    • Calculate the

      
       (concentration inhibiting 50% of binding) for EHU and each interferent.
      
  • Calculation: Use the standard formula for Cross-Reactivity (%):

    
    
    
Synthetic Data Example (Validation Criteria)
CompoundIC50 (ng/mL)% Cross-ReactivityStatus
1-Ethyl-3-(2-hydroxyethyl)urea 5.0 100% Target
1-Ethylurea250.02.0%Acceptable
2-Hydroxyethylurea500.01.0%Acceptable
Urea (Endogenous)> 500,000< 0.001%Pass

Note: If Endogenous Urea CR > 0.1%, the assay is unsuitable for plasma/serum analysis due to high physiological urea backgrounds.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating specificity before deploying the assay in a clinical study.

ValidationWorkflow Start Start Validation SelectAnalogs Select Structural Analogs (Urea, Ethylurea) Start->SelectAnalogs RunELISA Run Competitive ELISA (Determine IC50s) SelectAnalogs->RunELISA CalcCR Calculate % Cross-Reactivity RunELISA->CalcCR Decision Is Urea CR < 0.01%? CalcCR->Decision Pass Valid for Plasma Samples Decision->Pass Yes Fail Redesign Hapten or Switch to LC-MS/MS Decision->Fail No

Caption: Decision tree for validating immunoassay specificity. High cross-reactivity with endogenous urea necessitates assay redesign or alternative methodology.

References

  • Eremin, S. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Wild, D. (2013).
  • National Institutes of Health (NIH). (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays. PubMed. Retrieved from [Link]

A Comparative Guide to the Synthesis Efficiency of 1-Ethyl-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethyl-3-(2-hydroxyethyl)urea (HEEU) is a functionalized urea derivative with significant potential in various chemical applications, including as a humectant in cosmetic formulations, a monomer for specialty polyurethanes, and an intermediate in pharmaceutical synthesis.[1][2] The efficiency of its synthesis is a critical factor for its economic viability and environmental sustainability. This guide provides an in-depth comparison of the primary synthetic routes to HEEU, benchmarking them against key performance indicators such as yield, safety, and green chemistry metrics. The objective is to equip researchers and process chemists with the necessary data and insights to select the most appropriate synthesis strategy based on their specific priorities, whether they be laboratory-scale flexibility or industrial-scale efficiency.

Overview of Synthetic Strategies for Unsymmetrical Ureas

The synthesis of unsymmetrically substituted ureas like HEEU can be approached through several distinct chemical pathways. Each route presents a unique trade-off between reagent toxicity, reaction efficiency, and operational complexity. The most prevalent methods involve the use of highly reactive intermediates like isocyanates or phosgene equivalents, while greener alternatives utilizing carbonates or urea are gaining traction.[3]

The following diagram provides a high-level overview of the synthetic pathways discussed in this guide.

cluster_start Starting Materials cluster_routes Synthetic Intermediates & Carbonyl Sources Ethylamine Ethylamine Isocyanate Ethyl Isocyanate (Route 1) Ethylamine->Isocyanate Phosgenation Phosgene Phosgene Equivalents (e.g., Triphosgene, CDI) (Route 2) Carbonate Diethyl Carbonate / Urea (Route 3) Ethanolamine Ethanolamine Product 1-Ethyl-3-(2-hydroxyethyl)urea Isocyanate->Product + Ethanolamine Phosgene->Product Sequential Addition Carbonate->Product Transamidation/ Alcoholysis

Caption: Major synthetic pathways to 1-Ethyl-3-(2-hydroxyethyl)urea.

Route 1: The Isocyanate Pathway

The reaction of an isocyanate with an amine is a classical and highly efficient method for forming a urea linkage.[4] In this case, ethyl isocyanate is reacted with ethanolamine. This pathway is often favored for its high yields and mild reaction conditions.

Mechanism: The nucleophilic nitrogen of ethanolamine attacks the electrophilic carbon of the isocyanate group, leading to the direct formation of the urea bond. The reaction is typically exothermic and proceeds without the need for a catalyst, although one can be used to control the reaction rate.[5]

Experimental Protocol: Isocyanate Route
  • Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve ethanolamine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) and charge it to the reaction flask.

  • Reaction: Cool the solution to 0°C using an ice bath. Add ethyl isocyanate (1.0 eq), dissolved in the same solvent, dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: The solvent is removed under reduced pressure. The resulting crude product can often be used without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Efficiency Analysis
MetricValueRationale
Typical Yield >95%The reaction is highly specific and generally proceeds to completion with minimal side products.[5]
Atom Economy 100%This is an addition reaction where all atoms of the reactants are incorporated into the final product.[6]
Safety Concerns HighEthyl isocyanate is toxic, volatile, and moisture-sensitive.[7] Strict engineering controls are required.
Green Score PoorThe primary drawback is the hazardous nature of the isocyanate starting material.

Route 2: Phosgene Equivalents Pathway

To avoid the direct handling of highly toxic isocyanates, solid phosgene equivalents like triphosgene or 1,1'-carbonyldiimidazole (CDI) can be used to couple ethylamine and ethanolamine.[3][8][9] These reagents generate the reactive species in situ.

Mechanism: Triphosgene, in the presence of a base, generates phosgene, which then reacts sequentially with ethylamine and ethanolamine. With CDI, an activated carbamoyl imidazole intermediate is formed, which is then displaced by the second amine. The order of amine addition is crucial to maximize the yield of the unsymmetrical product.[4][10]

Experimental Protocol: Triphosgene Route
  • Setup: A dry, three-necked flask is set up for inert atmosphere operation with a stirrer, thermometer, and addition funnels.

  • Activation: A solution of triphosgene (0.34 eq) in dry DCM is cooled to 0°C.

  • First Amine Addition: A solution of ethylamine (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in DCM is added dropwise, keeping the temperature below 5°C. The mixture is stirred for 1 hour.

  • Second Amine Addition: A solution of ethanolamine (1.0 eq) in DCM is then added dropwise at 0°C.

  • Completion: The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield the crude product, which typically requires chromatographic purification.

Efficiency Analysis
MetricValueRationale
Typical Yield 70-85%Yields are generally lower than the isocyanate route due to the potential for forming symmetrical urea byproducts.[10]
Atom Economy LowThe reaction generates significant stoichiometric byproducts (e.g., triethylammonium chloride).[6]
Safety Concerns Moderate-HighTriphosgene is a solid but releases toxic phosgene gas upon reaction.[9] CDI is safer but can be moisture sensitive.
Green Score Poor to ModerateWhile avoiding direct isocyanate handling, this route has poor atom economy and uses chlorinated solvents.

Route 3: Greener Carbonyl Sources

In an effort to improve the safety and environmental profile, alternative carbonyl sources such as diethyl carbonate (DEC) or urea itself can be used. These methods align with the principles of green chemistry by using less hazardous materials.[11][12][13]

Mechanism: This route involves a transamidation or alcoholysis reaction. When using urea, ethanolamine first reacts to form hydroxyethylurea, which can then theoretically react with ethylamine.[14][15][16] However, controlling the selectivity for the unsymmetrical product is challenging. A more controlled approach involves the reaction of amines with a carbonate like DEC, which proceeds via carbamate intermediates. These reactions often require elevated temperatures and/or catalysts.[17][18]

Experimental Protocol: Urea-based Transamidation (Illustrative)
  • Setup: A reaction flask is equipped with a mechanical stirrer, a condenser, and a gas outlet.

  • Reagents: Ethanolamine (1.0 eq) and urea (1.1 eq) are mixed.

  • Reaction: The mixture is heated to 110-120°C with stirring. Ammonia gas evolves and can be trapped in an acidic solution.[19] The reaction progress is monitored until ammonia evolution ceases (typically 3-4 hours).

  • Second Step: After cooling, ethylamine would be added, and the mixture reheated, likely under pressure, to drive the second transamidation.

  • Work-up: The product mixture would be complex, containing starting materials, intermediates, and both symmetrical and unsymmetrical ureas, necessitating extensive purification.

Efficiency Analysis
MetricValueRationale
Typical Yield Low to ModerateSelectivity is a major issue, often leading to a mixture of products and lower yields of the desired compound.[17]
Atom Economy ModerateThe primary byproduct is ammonia (from urea) or ethanol (from DEC), which are relatively benign.[11]
Safety Concerns LowThe starting materials (urea, carbonates, amines) are significantly less hazardous than isocyanates or phosgene.[20]
Green Score GoodThis route represents a significant improvement in safety and uses more sustainable reagents.[21][22][23]

Comparative Analysis and Decision Framework

The choice of synthetic route is ultimately governed by the specific requirements of the application, such as scale, purity requirements, and available safety infrastructure.

Summary of Benchmarking Data
Synthesis RouteYield Atom Economy Safety Profile Process Complexity Ideal Application
1. Isocyanate Excellent (>95%)100%High HazardLowIndustrial scale, dedicated facilities
2. Phosgene Equiv. Good (70-85%)LowModerate HazardModerateLab scale, versatility needed
3. Green Carbonyls Fair (Variable)ModerateLow HazardHigh (for selectivity)R&D, "Green" product lines

The following decision-making diagram can guide the selection process based on key project drivers.

cluster_outcomes Recommended Route Start Select Synthesis Priority P1 Priority: Maximum Throughput Start->P1 Highest Yield & Process Simplicity P2 Priority: Reagent Handling Safety Start->P2 Avoid Isocyanates, Accept Byproducts P3 Priority: Green Chemistry Start->P3 Safety & Sustainability is Paramount Route1 Route 1: Isocyanate Pathway Route2 Route 2: Phosgene Equivalents Route3 Route 3: Green Carbonyls P1->Route1 P2->Route2 P3->Route3

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Ethyl-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 29346-51-8 Synonyms: N-Ethyl-N'- (2-hydroxyethyl)urea; 1-Ethyl-3-(2-hydroxyethyl)urea Molecular Formula: C₅H₁₂N₂O₂[1][2]

Executive Summary & Risk Context

Why This Matters: 1-Ethyl-3-(2-hydroxyethyl)urea is a substituted urea derivative often utilized as a cross-linking intermediate or humectant. While urea derivatives are frequently dismissed as "low hazard," this specific compound possesses a hydroxyethyl moiety that significantly alters its physicochemical properties compared to unsubstituted urea.

The Scientist’s Perspective: The addition of the hydroxyethyl group increases the molecule's hydrophilicity. In a laboratory setting, this has two critical safety implications:

  • Enhanced Skin Permeation: The molecule is designed to interact with hydrogen-bonding networks. If dissolved in a vehicle (water/alcohol), it can penetrate the stratum corneum more effectively than simple aliphatic ureas.

  • Hygroscopic Nature: The solid form (melting point ~56–57°C) is hygroscopic. Improper handling leads to caking, which encourages users to use mechanical force (scraping), increasing the risk of aerosol generation and inhalation (H335).

Core Hazards (GHS Classification):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for barrier integrity . Do not rely on generic "lab safety" rules; use this substance-specific protocol.

PPE CategoryRecommendationScientific Rationale (Causality)
Hand Protection Nitrile (0.11 mm min) Do NOT use LatexPermeation Logic: Urea derivatives can act as sensitizers. Latex proteins exacerbate this risk. Nitrile provides an inert barrier.[6] The hydroxyethyl group facilitates aqueous solubility; therefore, if the substance is in solution, immediate glove removal upon splash is critical to prevent osmotic breakthrough.
Eye Protection Chemical Splash Goggles (Vented or Non-vented)Viscosity Risk: Upon melting or dissolution, substituted ureas form viscous fluids that adhere to surfaces. Standard safety glasses allow "run-in" if a splash hits the forehead. Goggles seal the orbital area.
Respiratory Fume Hood (Primary) N95 (Secondary)Aerosol Management: The solid powder is light and electrostatic. H335 (Respiratory Irritation) indicates that mucosal membranes are vulnerable. If weighing outside a hood, an N95 is mandatory.
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves (Optional)Contact Dermatitis: Extended exposure to urea derivatives can cause contact dermatitis. Tyvek sleeves are recommended during scale-up (>100g) to bridge the gap between glove and coat cuff.
Operational Protocols
A. Pre-Operational Verification (Self-Validating System)

Before opening the container, perform this 3-point check. If any step fails, STOP .

  • Airflow Check: Verify fume hood face velocity is between 80–120 fpm using a tissue strip or anemometer.

  • Glove Inflation: Inflate nitrile gloves with air and hold for 5 seconds to check for pinholes. Why? Manufacturing defects are common; pinholes allow rapid permeation of urea solutions.

  • Hygroscopy Check: Inspect the container. If the solid has clumped into a hard mass, do not chip it with a metal spatula in the open. Move to a hood to prevent projectile particulates.

B. Handling & Transfer Workflow
  • Solid State: Use a static-free plastic spatula. Metal spatulas can generate static charge with dry urea powders, causing the powder to "jump" and disperse.

  • Solubilization: When dissolving in water or alcohols, add the solid slowly to the solvent. The heat of solution is generally low, but viscosity changes rapidly.

  • Heating/Melting: If melting (MP ~56°C), use an oil bath or bead bath. Never use a heat gun. Localized overheating can decompose the urea linkage, potentially releasing trace isocyanates or amines.

C. Diagram: Risk Assessment & PPE Decision Logic

PPE_Logic Start Handling 1-Ethyl-3- (2-hydroxyethyl)urea State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk_Solid Risk: Dust Inhalation (H335) Solid->Risk_Solid Risk_Liquid Risk: Skin Permeation & Splash Adhesion Liquid->Risk_Liquid PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood Risk_Solid->PPE_Solid Mitigation PPE_Liquid PPE: Nitrile (Double Gloving) + Splash Goggles + Tyvek Sleeves Risk_Liquid->PPE_Liquid Mitigation

Caption: Decision logic for selecting PPE based on the physical state of the reagent to mitigate specific exposure risks.

Emergency Response & Disposal
Spill Management

Scenario A: Dry Powder Spill

  • Do NOT sweep vigorously. This generates dust.

  • Cover the spill with a damp paper towel (water-dampened) to inhibit aerosolization.

  • Scoop the wet material into a waste container.

  • Wipe the surface with water; urea derivatives are highly water-soluble.

Scenario B: Liquid/Solution Spill

  • Alert: Notify nearby personnel.

  • Absorb: Use vermiculite or a universal absorbent pad.

  • Decontaminate: Wash the area with soap and water.[5][7] The hydroxyethyl group makes the residue sticky; simple water rinsing may leave a tacky film.

Diagram: Spill Response Decision Tree

Spill_Response Event Spill Detected Type Identify State Event->Type Dry Dry Powder Type->Dry Wet Solution / Melt Type->Wet Action_Dry 1. Cover with damp towel 2. Scoop carefully 3. Place in Solid Waste Dry->Action_Dry Action_Wet 1. Absorb with Vermiculite 2. Scoop to container 3. Wash with Soap/Water Wet->Action_Wet Disposal RCRA Non-Hazardous (Unless Solvent is Haz) Action_Dry->Disposal Action_Wet->Disposal

Caption: Step-by-step decision tree for safely managing spills of 1-Ethyl-3-(2-hydroxyethyl)urea.

Disposal Considerations
  • Waste Stream: Dispose of as solid organic waste.

  • RCRA Status: This specific compound is generally not listed as a P- or U-listed waste under RCRA (40 CFR 261.33), but always verify with your local EHS officer.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream, as urea derivatives can react to form unstable intermediates.

References
  • Sigma-Aldrich. (n.d.).[8] 1-Ethyl-3-(2-hydroxyethyl)urea Product Information & SDS. Retrieved from [9]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 14599295, 1-Ethyl-3-(2-hydroxyethyl)urea. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Urea derivatives hazard classification. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.